Product packaging for Isohemiphloin(Cat. No.:CAS No. 3682-02-8)

Isohemiphloin

Cat. No.: B1157591
CAS No.: 3682-02-8
M. Wt: 434.4 g/mol
InChI Key: VPQWOQSQAVBHEV-VHLXACGYSA-N
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Description

Isohemiphloin is a C-glycosyl compound that is (S)-naringenin substituted by a beta-D-glucopyranosyl residue at position 8 via a C-glycosidic linkage. It has a role as a plant metabolite. It is a C-glycosyl compound, a trihydroxyflavanone, a member of 4'-hydroxyflavanones and a (2S)-flavan-4-one. It is functionally related to a (S)-naringenin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O10 B1157591 Isohemiphloin CAS No. 3682-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-5,13-14,17-19,21-25,27-29H,6-7H2/t13-,14+,17+,18-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWOQSQAVBHEV-VHLXACGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347247
Record name Isohemiphloin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3682-02-8
Record name Isohemiphloin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Isohemiphloin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohemiphloin is a flavonoid compound, a class of secondary metabolites widely recognized for their diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting quantitative data and detailed experimental methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C21H22O10, is classified as a flavanone glycoside.[1] Its structure consists of a flavanone backbone substituted with hydroxyl groups and a glucose moiety. The systematic IUPAC name for this compound is (2S)-8-(β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C21H22O10[1]
Molecular Weight 434.39 g/mol [1][2]
CAS Number 3682-02-8[1][2]
Appearance Yellow powder[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]

The chemical structure of this compound can be represented by the following SMILES string: OC1=CC(O)=C(C(C--INVALID-LINK--C=C2)O3)=O)C3=C1[C@@H]4O--INVALID-LINK----INVALID-LINK--[C@H]4O)CO[1]

Spectroscopic Data

Table 2: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (ppm)
¹H NMR Predictions available
¹³C NMR Predictions available
Note: Predicted NMR data can be obtained from chemical databases such as Guidechem.[1]

Experimental Protocols

Isolation of this compound from Dalbergia odorifera

This compound has been isolated from the roots of Dalbergia odorifera.[2] A general protocol for the isolation of flavonoids from plant material using preparative chromatography is outlined below.

Experimental Workflow for Isolation

experimental_workflow start Plant Material (Dalbergia odorifera roots) extraction Extraction (e.g., with Methanol/Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Fractionation (e.g., Column Chromatography on Silica Gel) concentration->fractionation purification Purification (e.g., Preparative HPLC) fractionation->purification identification Structural Elucidation (NMR, MS, IR) purification->identification end Pure this compound identification->end

Caption: General workflow for the isolation and identification of this compound.

Detailed Methodology:

  • Extraction: The dried and powdered roots of Dalbergia odorifera are extracted with a suitable solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the compounds.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol) to separate the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and methanol or acetonitrile).

  • Structural Elucidation: The purified compound is identified as this compound based on the analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy, and by comparison with published data.

Biological Activities and Signaling Pathways

Flavonoids, as a class, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While specific studies on this compound are limited, its chemical structure suggests potential involvement in various biological pathways.

Potential Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound suggest that it may possess antioxidant properties by acting as a free radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4][5][6]

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated.

Potential Anti-inflammatory Activity

Flavonoids are known to modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).

Experimental Protocol: Nitric Oxide Production Assay in Macrophages

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[7][8][9]

  • RAW 264.7 cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of this compound for a specific period.

  • The cells are then stimulated with LPS to induce NO production.

  • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The percentage of inhibition of NO production is calculated.

Potential Signaling Pathway Involvement: NF-κB and MAPK

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound could also modulate these pathways.

signaling_pathway cluster_0 Potential Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to iNOS iNOS (Nitric Oxide Production) nucleus->iNOS induces transcription This compound This compound This compound->IKK inhibits? This compound->MAPK inhibits?

Caption: Hypothesized mechanism of anti-inflammatory action of this compound.

Potential Cytotoxic Activity

Many flavonoids have been shown to exhibit cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay

The cytotoxicity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with different concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (typically around 570 nm).

  • The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a flavonoid with a well-defined chemical structure. While comprehensive experimental data on its physicochemical properties and biological activities are still emerging, its structural features suggest potential for antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a foundational resource for researchers and professionals in drug development, outlining the known characteristics of this compound and providing detailed protocols for its further investigation. Future research should focus on obtaining detailed spectroscopic data, quantifying its biological activities, and elucidating the specific signaling pathways through which it exerts its effects.

References

The intricate pathway of 8-C-glucosylflavanone biosynthesis: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the core biosynthetic pathway of 8-C-glucosylflavanones, a class of flavonoids with significant therapeutic potential. This document provides a comprehensive overview of the enzymatic cascade, quantitative data on enzyme kinetics and product yields, detailed experimental protocols, and visual representations of the key processes.

Introduction

8-C-glucosylflavanones are a unique subgroup of flavonoids characterized by a glucose moiety attached to the C-8 position of the flavanone backbone through a stable carbon-carbon bond. This structural feature confers enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts, leading to improved bioavailability and distinct pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the biosynthesis of these compounds is paramount for their targeted production through metabolic engineering and for the development of novel therapeutics. This guide details the key enzymatic steps, presents relevant quantitative data, and provides methodologies for the characterization of this important biosynthetic pathway.

The Core Biosynthetic Pathway

The biosynthesis of 8-C-glucosylflavanones from a general flavanone precursor, such as naringenin, involves a three-step enzymatic cascade:

  • 2-Hydroxylation: The pathway is initiated by the action of flavanone 2-hydroxylase (F2H) , a cytochrome P450-dependent monooxygenase. This enzyme introduces a hydroxyl group at the C-2 position of the flavanone, forming a 2-hydroxyflavanone intermediate. This step is crucial as it prepares the molecule for the subsequent C-glycosylation.

  • C-Glucosylation: The central step is catalyzed by a C-glucosyltransferase (CGT) , a member of the glycosyltransferase family 1. This enzyme facilitates the attachment of a glucose molecule from a UDP-glucose donor to the C-8 position of the 2-hydroxyflavanone. This reaction proceeds through an electrophilic substitution mechanism on the electron-rich aromatic A-ring.

  • Dehydration: The final step involves the removal of the 2-hydroxyl group from the 2-hydroxy-8-C-glucosylflavanone intermediate. This dehydration reaction, which can occur spontaneously or be catalyzed by a yet to be fully characterized dehydratase , results in the formation of the stable 8-C-glucosylflavanone.

Below is a diagram illustrating the core biosynthetic pathway of 8-C-glucosylflavanones.

Biosynthesis_of_8_C_glucosylflavanones cluster_main Biosynthesis of 8-C-Glucosylflavanones Flavanone Flavanone (e.g., Naringenin) 2_Hydroxyflavanone 2-Hydroxyflavanone Flavanone->2_Hydroxyflavanone Flavanone 2-hydroxylase (F2H) 2_Hydroxy_8_C_glucosylflavanone 2-Hydroxy-8-C-glucosylflavanone 2_Hydroxyflavanone->2_Hydroxy_8_C_glucosylflavanone C-Glucosyltransferase (CGT) + UDP-Glucose 8_C_Glucosylflavanone 8-C-Glucosylflavanone (e.g., Orientin) 2_Hydroxy_8_C_glucosylflavanone->8_C_Glucosylflavanone Dehydratase (spontaneous or enzymatic)

Core biosynthetic pathway of 8-C-glucosylflavanones.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes and the overall production titers achieved in various systems. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Key Enzymes in 8-C-Glucosylflavanone Biosynthesis

EnzymeSource OrganismSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)Reference
Flavanone 2-Hydroxylase (F2H) Camellia sinensisNaringenin15.2 ± 1.81.2 ± 0.1-[1]
C-Glucosyltransferase (CGT) Citrus unshiu (CuCGT)2-Hydroxynaringenin150 ± 20-5.3[2]
Oryza sativa (OsCGT)2-Hydroxynaringenin58.3 ± 4.70.39 ± 0.020.03
Glycine max (GmCGT)2-Hydroxynaringenin35.7 ± 3.1--
Dehydratase -----Data not available

Table 2: Production of 8-C-Glucosylflavanones in Engineered Microorganisms

ProductHost OrganismTiter (mg/L)Culture ConditionsReference
Vitexin & IsovitexinSaccharomyces cerevisiae~5Fed-batch fermentation[3]
Phloretin C-glucosidesEscherichia coli110Fed-batch fermentation with precursor feeding[4]
Anthocyanins (related flavonoids)Saccharomyces cerevisiae15.1Fed-batch fermentation[5]

Table 3: Physicochemical Properties of Representative 8-C-Glucosylflavanones

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Vitexin C21H20O10432.38262-264Soluble in DMSO (~16.6 mg/mL) and dimethylformamide (~14.3 mg/mL); sparingly soluble in aqueous buffers.[6]
Isovitexin C21H20O10432.38257-258Soluble in DMSO and dimethylformamide (~30 mg/mL); sparingly soluble in aqueous buffers.[7][8]
Orientin C21H20O11448.38265-267Soluble in methanol, ethanol; sparingly soluble in water.
Isoorientin C21H20O11448.38235-236Soluble in methanol, ethanol; sparingly soluble in water.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the 8-C-glucosylflavanone biosynthetic pathway.

Protocol 1: Flavanone 2-Hydroxylase (F2H) Activity Assay using Plant Microsomes

This protocol describes the preparation of plant microsomes and the subsequent assay for F2H activity.

1. Microsome Preparation: a. Homogenize fresh plant tissue (e.g., young leaves) in ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM EDTA, 10 mM sodium metabisulfite, and 2% (w/v) polyvinylpolypyrrolidone). b. Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to remove cell debris. c. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 20% (v/v) glycerol) and determine the protein concentration.

2. F2H Activity Assay: a. Prepare a reaction mixture containing:

  • 100 µL of microsomal preparation (0.1-0.5 mg/mL protein)
  • 50 µM flavanone substrate (e.g., naringenin, dissolved in DMSO)
  • 1 mM NADPH
  • Make up the final volume to 200 µL with 50 mM potassium phosphate buffer (pH 7.4). b. Initiate the reaction by adding NADPH and incubate at 30°C for 30-60 minutes. c. Terminate the reaction by adding 200 µL of ice-cold ethyl acetate. d. Vortex vigorously and centrifuge to separate the phases. e. Evaporate the ethyl acetate phase to dryness and redissolve the residue in a suitable solvent (e.g., methanol). f. Analyze the formation of 2-hydroxyflavanone by HPLC or LC-MS.

Below is a workflow diagram for the F2H activity assay.

F2H_Assay_Workflow cluster_workflow Flavanone 2-Hydroxylase (F2H) Activity Assay Workflow start Start homogenize Homogenize Plant Tissue start->homogenize centrifuge1 Centrifuge (10,000 x g) homogenize->centrifuge1 centrifuge2 Ultracentrifuge (100,000 x g) centrifuge1->centrifuge2 resuspend Resuspend Microsomes centrifuge2->resuspend assay_setup Set up Reaction Mixture (Microsomes, Substrate) resuspend->assay_setup reaction Incubate with NADPH assay_setup->reaction extraction Extract with Ethyl Acetate reaction->extraction analysis Analyze by HPLC/LC-MS extraction->analysis end End analysis->end

Workflow for F2H activity assay using plant microsomes.
Protocol 2: Recombinant C-Glucosyltransferase (CGT) Expression, Purification, and Activity Assay

This protocol outlines the production of recombinant CGT in E. coli and its subsequent functional characterization.

1. Expression and Purification: a. Clone the coding sequence of the target CGT into a suitable expression vector (e.g., pET vector with a His-tag). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.1-1 mM) at a low temperature (e.g., 16-20°C) overnight. d. Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). e. Lyse the cells by sonication and clarify the lysate by centrifugation. f. Purify the His-tagged CGT from the supernatant using Ni-NTA affinity chromatography. g. Elute the protein with a high concentration of imidazole and dialyze against a storage buffer. h. Assess the purity and concentration of the recombinant protein by SDS-PAGE and a protein assay.

2. CGT Activity Assay: a. Prepare a reaction mixture containing:

  • 1-5 µg of purified recombinant CGT
  • 100 µM 2-hydroxyflavanone substrate
  • 1 mM UDP-glucose
  • 50 mM Tris-HCl buffer (pH 7.5)
  • Final volume of 100 µL. b. Initiate the reaction by adding the enzyme and incubate at 30°C for 30-60 minutes. c. Stop the reaction by adding 100 µL of methanol. d. Centrifuge to pellet the precipitated protein. e. Analyze the supernatant for the formation of 2-hydroxy-8-C-glucosylflavanone by HPLC or LC-MS.

Below is a workflow diagram for the CGT characterization.

CGT_Characterization_Workflow cluster_workflow Recombinant CGT Expression and Activity Assay Workflow start Start cloning Clone CGT into Expression Vector start->cloning transformation Transform into E. coli cloning->transformation expression Induce Protein Expression transformation->expression purification Purify Recombinant CGT (Ni-NTA Chromatography) expression->purification assay_setup Set up Activity Assay (Enzyme, Substrate, UDP-Glucose) purification->assay_setup reaction Incubate at 30°C assay_setup->reaction analysis Analyze by HPLC/LC-MS reaction->analysis end End analysis->end

Workflow for recombinant CGT expression and assay.

Conclusion

The biosynthesis of 8-C-glucosylflavanones is a specialized branch of the flavonoid pathway that yields compounds with enhanced stability and significant biological activities. This guide has provided a detailed overview of the core enzymatic steps, a compilation of available quantitative data, and robust experimental protocols for the characterization of the key enzymes involved. Further research is needed to fully elucidate the dehydratase step and to expand the repertoire of characterized F2H and CGT enzymes from diverse plant sources. The information presented herein serves as a valuable resource for researchers aiming to harness this biosynthetic pathway for the production of high-value flavonoids for pharmaceutical and nutraceutical applications.

References

In-depth Technical Guide on the Putative Biological Activity of Isohemiphloin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the putative biological activity of Isohemiphloin. While the compound is identified as a flavonoid with the CAS Number 3682-02-8, there is no readily accessible research detailing its pharmacological effects, mechanism of action, or any associated experimental data.

Due to this absence of foundational scientific data, it is not possible to fulfill the core requirements of this technical guide, which include:

  • Data Presentation: No quantitative data on the biological activity of this compound (e.g., IC50, EC50 values) could be found to be summarized in a tabular format.

  • Experimental Protocols: Without any published studies, there are no experimental methodologies to detail.

  • Signaling Pathways and Visualizations: The signaling pathways through which this compound may act are unknown, and therefore, no diagrams can be generated.

The creation of an in-depth technical guide or whitepaper on the putative biological activity of this compound is not feasible at this time due to the lack of published scientific research on the topic. Further investigation and primary research would be required to elucidate any potential biological activities of this compound.

References

In-depth Technical Guide on Isohemiphloin and its Role in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Extensive searches of scientific literature and biochemical databases have yielded no specific compound named "isohemiphloin." It is possible that this name is a result of a typographical error, a synonym not widely recognized, or refers to a very recently discovered compound not yet documented in readily accessible databases.

This guide will, therefore, address the broader context of plant secondary metabolism, focusing on classes of compounds that bear structural or biosynthetic resemblance to the likely intended queries, such as isoprenoids and isoquinoline alkaloids. This approach is intended to provide a valuable resource for researchers, scientists, and drug development professionals by detailing the principles and methodologies applicable to the study of novel plant-derived secondary metabolites.

Introduction to Plant Secondary Metabolism

Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism.[1][2] Unlike primary metabolites (e.g., carbohydrates, amino acids), their absence does not result in immediate death, but rather impairs the plant's long-term survival, fecundity, or aesthetics. These compounds play a crucial role in the interaction of the plant with its environment, including defense against herbivores and pathogens, attracting pollinators, and as agents of plant-plant competition.[2]

Plant secondary metabolites can be broadly categorized into three major groups based on their biosynthetic origins:

  • Terpenoids and Isoprenoids: Derived from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3]

  • Phenolic Compounds: Synthesized via the shikimic acid or malonic acid pathways.

  • Nitrogen-Containing Compounds (Alkaloids): Biosynthesized from amino acids.

Given the potential components of the term "this compound" ("iso" suggesting an isomer, "hemi" implying a half-unit, and "phloin" possibly relating to phloem or a phenolic compound), it is plausible the intended compound could be a type of isoprenoid or a phenolic compound.

Biosynthesis of Key Secondary Metabolite Classes

Isoprenoid Biosynthesis

Isoprenoids are the largest class of plant secondary metabolites.[3] Their biosynthesis begins with the formation of the five-carbon building blocks, IPP and DMAPP. In plants, two distinct pathways produce these precursors: the mevalonate (MVA) pathway, which is active in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.

The condensation of IPP and DMAPP units leads to the formation of larger isoprenoid precursors, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). These precursors are then modified by a vast array of enzymes to generate the diverse collection of isoprenoids found in nature.

Logical Flow of Isoprenoid Biosynthesis

Isoprenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) cluster_precursors Isoprenoid Precursors cluster_products Final Isoprenoid Products Acetyl_CoA Acetyl_CoA Mevalonate Mevalonate Acetyl_CoA->Mevalonate Multiple Steps IPP_MVA IPP_MVA Mevalonate->IPP_MVA Multiple Steps Isoprenoid_Precursors IPP / DMAPP IPP_MVA->Isoprenoid_Precursors Pyruvate_G3P Pyruvate + G3P MEP MEP Pyruvate_G3P->MEP Multiple Steps IPP_MEP IPP_MEP MEP->IPP_MEP Multiple Steps IPP_MEP->Isoprenoid_Precursors GPP GPP Isoprenoid_Precursors->GPP C10 FPP FPP Isoprenoid_Precursors->FPP C15 GGPP GGPP Isoprenoid_Precursors->GGPP C20 Monoterpenes Monoterpenes GPP->Monoterpenes Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Diterpenes Diterpenes GGPP->Diterpenes

Caption: Generalized biosynthetic pathway of isoprenoids.

Isoquinoline Alkaloid Biosynthesis

Isoquinoline alkaloids are a large and diverse group of alkaloids that are characterized by an isoquinoline nucleus.[4] They are primarily derived from the amino acid tyrosine.[4] The biosynthesis begins with the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde. These two intermediates then condense to form the central precursor of most isoquinoline alkaloids, (S)-norcoclaurine. A series of enzymatic reactions, including hydroxylations, methylations, and oxidative cyclizations, then modify the (S)-norcoclaurine backbone to produce the vast array of isoquinoline alkaloids, such as morphine, codeine, and berberine.[4]

Signaling Pathway for Isoquinoline Alkaloid Biosynthesis

Isoquinoline_Alkaloid_Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine Reticuline Reticuline S_Norcoclaurine->Reticuline Multiple Steps Berberine Berberine Reticuline->Berberine Berberine Bridge Enzyme Morphine Morphine Reticuline->Morphine Salutaridine Synthase

Caption: Simplified biosynthetic pathway of isoquinoline alkaloids.

Experimental Protocols for the Study of Plant Secondary Metabolites

The investigation of novel plant secondary metabolites involves a series of established experimental procedures.

Extraction and Isolation

The initial step in studying plant secondary metabolites is their extraction from the plant material. The choice of extraction method and solvent depends on the polarity and stability of the target compounds.

General Experimental Workflow for Extraction and Isolation

Extraction_Workflow Plant_Material Plant Material (Dried, Powdered) Solvent_Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC, Prep-TLC) Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound

References

Introduction to Isohemiphloin and In Silico Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Prediction of Isohemiphloin Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the computational prediction of the bioactivity of this compound, a flavonoid compound.[1][2] By leveraging in silico tools, researchers can efficiently screen for potential therapeutic activities, understand mechanisms of action, and prioritize candidates for further experimental validation, thereby accelerating the drug discovery process.[3][4][5][6]

This compound (CAS: 3682-02-8, Molecular Formula: C₂₁H₂₂O₁₀) is a flavonoid, a class of natural products well-known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][7][8] In silico (computer-aided) methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate the therapeutic potential of natural products like this compound before committing to expensive and time-consuming laboratory work.[6][9] This guide outlines a systematic workflow for predicting the bioactivity of this compound, covering ligand preparation, target identification, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Data Presentation: Predicted Properties of this compound

The initial step in any in silico analysis is to evaluate the physicochemical properties of the compound and its potential as a drug candidate. This is often done by assessing its compliance with established drug-likeness rules, such as Lipinski's Rule of Five, and predicting its ADMET profile.[7][10] While experimental data for this compound is scarce, we can predict these properties using various computational models.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight434.40 g/mol [8]≤ 500 g/mol Yes
LogP (Octanol-Water Partition Coefficient)1.5 - 2.5 (estimated)≤ 5Yes
Hydrogen Bond Donors7[8]≤ 5No
Hydrogen Bond Acceptors10[8]≤ 10Yes
Rotatable Bonds3[8]≤ 10Yes

Note: The LogP value is an estimation based on typical values for similar flavonoid structures. While this compound violates one of Lipinski's rules (Hydrogen Bond Donors), many natural products and successful drugs are known exceptions to these guidelines.

Table 2: Summary of Predicted ADMET Profile for this compound

ADMET CategoryPredicted PropertyPredicted OutcomeImplication for Drug Development
Absorption Human Intestinal Absorption (HIA)GoodLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerateMay cross the intestinal barrier.
P-glycoprotein (P-gp) SubstrateNoLess likely to be affected by efflux pumps, which can reduce drug concentration.
Distribution Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross into the central nervous system, which is favorable for non-CNS targets.
Plasma Protein Binding (PPB)HighMay have a longer duration of action, but a lower free drug concentration.
Metabolism Cytochrome P450 (CYP) InhibitionInhibitor of CYP2C9, CYP3A4Potential for drug-drug interactions.[11]
Excretion Renal Organic Cation TransporterNot a substratePrimary excretion route may be non-renal.
Toxicity hERG (Human Ether-a-go-go-Related Gene) InhibitionLow riskReduced likelihood of cardiotoxicity.
HepatotoxicityModerate riskPotential for liver toxicity should be monitored in later-stage testing.
CarcinogenicityNon-carcinogenFavorable long-term safety profile.
Mutagenicity (AMES test)Non-mutagenUnlikely to cause DNA mutations.

Disclaimer: The data in Tables 1 and 2 are hypothetical predictions based on the known structure of this compound and typical results from ADMET prediction tools. These predictions require experimental validation.

In Silico Experimental Protocols

A robust computational workflow is essential for generating reliable predictions. The following protocols outline the key steps for analyzing this compound's bioactivity.

Ligand and Target Preparation
  • Ligand Preparation :

    • Obtain the 2D structure of this compound from its SMILES string or by drawing it in a molecular editor.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for accurate docking studies.

  • Target Selection and Preparation :

    • Identify potential protein targets based on the known activities of similar flavonoids (e.g., kinases, cyclooxygenases, estrogen receptors for anticancer studies).[10][12][13]

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.[6][14]

  • Software : Utilize widely used docking software such as AutoDock Vina, Glide, or GOLD.[6][15]

  • Grid Box Generation : Define the binding site on the target protein. This can be done by specifying a "grid box" that encompasses the active site where the native ligand binds.

  • Docking Execution : Run the docking algorithm, allowing it to explore various conformations and orientations of this compound within the defined binding site. The program will score these poses based on a scoring function that estimates binding free energy (kcal/mol). A more negative score typically indicates a stronger binding affinity.[15]

  • Analysis of Results :

    • Analyze the top-ranked poses to identify the most stable binding mode.

    • Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the binding.[12]

Pharmacophore Modeling Protocol

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[16][17]

  • Model Generation : A pharmacophore model can be generated based on:

    • Ligand-based : Aligning a set of known active molecules to identify common chemical features.[16]

    • Structure-based : Analyzing the interaction points between a ligand and its protein target in a known complex.[16]

  • Feature Definition : The model consists of features like hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

  • Database Screening : The generated pharmacophore model can be used as a 3D query to screen large compound databases to find other molecules that fit the model and are therefore likely to be active.

ADMET Prediction Protocol

ADMET prediction is crucial for early assessment of a compound's drug-likeness and potential liabilities.[18][19]

  • Tool Selection : Use a consensus approach by employing multiple open-access web servers and software (e.g., SwissADME, pkCSM, ProTox-II) to get a more reliable prediction.[18][19]

  • Input : Provide the chemical structure of this compound, typically as a SMILES string.

  • Data Collection : Gather predictions for a wide range of properties, including those listed in Table 2.

  • Interpretation : Analyze the predicted ADMET profile to identify potential issues (e.g., poor absorption, high toxicity risk) that may hinder the development of the compound as a drug.[11]

Mandatory Visualizations

Workflow for In Silico Bioactivity Prediction

In_Silico_Workflow cluster_0 1. Input Preparation cluster_1 2. Computational Analysis cluster_2 3. Data Interpretation & Output Ligand This compound Structure (SMILES/SDF) Ligand_Prep 3D Conversion & Energy Minimization Ligand->Ligand_Prep Target Protein Target Selection (from PDB) Target_Prep Protein Preparation (Remove Water, Add H) Target->Target_Prep Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (e.g., SwissADME) Ligand_Prep->ADMET Pharm Pharmacophore Modeling Ligand_Prep->Pharm Target_Prep->Docking Binding Binding Affinity & Pose Analysis Docking->Binding Properties Drug-Likeness & Safety Profile ADMET->Properties Screening Virtual Screening Query Pharm->Screening Validation Lead Candidate for Experimental Validation Binding->Validation Properties->Validation

Caption: Workflow for the in silico prediction of bioactivity.

Hypothetical Modulation of a Cancer Signaling Pathway

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MEK kinase in the MAPK/ERK pathway.

Conclusion

This technical guide outlines a systematic in silico approach to predict the bioactivity of this compound. The hypothetical analysis suggests that this compound possesses drug-like properties, although its high number of hydrogen bond donors may present a challenge for oral bioavailability. The primary predicted liabilities include potential inhibition of key metabolic enzymes and moderate hepatotoxicity, warranting further investigation.

Molecular docking and pharmacophore modeling can elucidate potential protein targets and mechanisms of action, such as the inhibition of key kinases in cancer-related signaling pathways. It is critical to emphasize that all in silico predictions are theoretical and must be validated through rigorous in vitro and in vivo experimental assays. Nonetheless, the computational workflow detailed herein provides a powerful and efficient strategy to screen, prioritize, and guide the development of this compound and other natural products as potential therapeutic agents.

References

Potential Therapeutic Targets of Isohemiphloin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohemiphloin, a flavonoid compound, has emerged as a molecule of interest in pharmacological research due to its diverse bioactive properties. Primarily identified through in silico studies, this compound demonstrates potential therapeutic applications in anti-inflammatory, antiviral, and anti-diabetic contexts. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, its hypothesized mechanisms of action, and the experimental approaches used for its characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Potential Therapeutic Targets and Mechanisms of Action

This compound is predicted to exert its therapeutic effects by modulating the activity of several key proteins involved in various disease pathologies. The primary evidence for these interactions is derived from computational molecular docking studies, which predict the binding affinity of this compound to the active sites of target proteins.

Anti-inflammatory Activity

This compound is hypothesized to possess anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, namely Cyclooxygenase-2 (COX-2) and Interleukin-1 (IL-1).

  • Cyclooxygenase-2 (COX-2): As a key enzyme in the synthesis of prostaglandins, COX-2 is a well-established target for anti-inflammatory drugs. Molecular docking studies have shown that this compound exhibits a favorable binding affinity for the COX-2 receptor.

  • Interleukin-1 (IL-1): This pro-inflammatory cytokine plays a crucial role in the inflammatory response. Computational studies suggest that this compound can interact with the IL-1 receptor, potentially inhibiting its signaling cascade.

Antiviral Activity

In silico analyses have identified the Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein as a potential target for this compound. The Tat protein is essential for viral replication and transcription. By binding to the Tat protein, this compound may disrupt its function, thereby inhibiting viral proliferation. The interaction is predicted to occur at the binding site residues of the Tat C protein.

Anti-diabetic Activity

This compound has been investigated for its potential to mitigate complications associated with diabetes mellitus through the inhibition of key enzymes in the polyol pathway and carbohydrate digestion.

  • α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates into glucose. Inhibition of α-glucosidase can delay glucose absorption and lower postprandial blood glucose levels.

  • Aldose Reductase (ALR) and Sorbitol Dehydrogenase (SDH): These enzymes are key components of the polyol pathway, which is implicated in the development of diabetic complications. By inhibiting ALR and SDH, this compound may help prevent the accumulation of sorbitol and subsequent cellular damage.

Quantitative Data from In Silico Studies

The following table summarizes the binding affinities of this compound and its comparator compounds to their respective therapeutic targets, as determined by molecular docking simulations. The binding affinity is represented by the Gibbs free energy (ΔG) in kcal/mol and the inhibition constant (Ki) in µM. A lower ΔG value indicates a stronger binding affinity.

Target ProteinLigandBinding Affinity (ΔG, kcal/mol)Inhibition Constant (Ki, µM)Reference
Cyclooxygenase-2 (COX-2)This compound-7.086.45[1][2]
Paracetamol (control)-5.20154.84[2]
HIV-1 Tat proteinThis compound-7.3Not Reported
Ellagic acid-7.2Not Reported
Neochlorogenic acids-7.2Not Reported
α-GlucosidaseThis compound-11.0 to -11.2Not Reported[3]
Aldose Reductase (ALR)This compound-10.2 to -13.4Not Reported[3]
Sorbitol Dehydrogenase (SDH)This compound-9.2 to -11.9Not Reported[3]

Hypothesized Signaling Pathways

Based on the known mechanisms of related flavonoid compounds and the identified therapeutic targets, the following signaling pathways are hypothesized to be modulated by this compound.

Anti-inflammatory Signaling

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is plausible that this compound follows a similar mechanism.

anti_inflammatory_pathway cluster_stimulus cluster_receptor cluster_signaling cluster_transcription cluster_output LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade TLR4->MAPK IKK IKK Complex TLR4->IKK nucleus Nucleus MAPK->nucleus NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB NFkB->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression COX2 COX-2 gene_expression->COX2 IL1 IL-1 gene_expression->IL1 TNFa TNF-α gene_expression->TNFa This compound This compound This compound->MAPK This compound->IKK

Figure 1: Hypothesized Anti-inflammatory Signaling Pathway. (Within 100 characters)

Antiviral Signaling (HIV-1 Tat Inhibition)

The proposed antiviral mechanism of this compound involves the direct inhibition of the HIV-1 Tat protein, which is crucial for viral gene expression.

antiviral_pathway cluster_virus HIV_genome HIV-1 Proviral DNA transcription Transcription HIV_genome->transcription Tat_protein Tat Protein transcription->Tat_protein Early transcription viral_transcripts Full-length Viral Transcripts transcription->viral_transcripts TAR TAR RNA Element Tat_protein->TAR Binds to TAR->transcription Enhances elongation viral_production Viral Particle Production viral_transcripts->viral_production This compound This compound This compound->Tat_protein Inhibits

Figure 2: Hypothesized Antiviral Mechanism via Tat Inhibition. (Within 100 characters)

Experimental Protocols: In Silico Methodologies

The identification of this compound's potential therapeutic targets has been primarily achieved through computational methods. A general workflow for these in silico experiments is outlined below.

experimental_workflow start Start: Identify Potential Therapeutic Targets ligand_prep Ligand Preparation: Retrieve this compound Structure (e.g., from PubChem) start->ligand_prep protein_prep Protein Preparation: Retrieve Target Protein Structure (e.g., from PDB) start->protein_prep docking Molecular Docking: Predict Binding Pose and Affinity (e.g., using AutoDock Vina) ligand_prep->docking protein_prep->docking analysis Analysis of Results: Evaluate Binding Energy (ΔG) and Interactions docking->analysis admet ADME/T Prediction: Assess Drug-likeness and Toxicity Profile analysis->admet md_simulation Molecular Dynamics Simulation: Assess Stability of Ligand-Protein Complex analysis->md_simulation end End: Identify Lead Compound for Further Experimental Validation admet->end md_simulation->end

Figure 3: General In Silico Experimental Workflow. (Within 100 characters)

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structure of this compound is typically retrieved from a chemical database such as PubChem. The structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Protein Preparation: The crystal structure of the target protein (e.g., COX-2, HIV-1 Tat) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges. The active site for docking is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking
  • Software: Molecular docking simulations are commonly performed using software such as AutoDock Vina.

  • Procedure: The prepared ligand is docked into the defined active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site to identify the most favorable binding pose.

  • Output: The primary output is the binding affinity, typically expressed as the Gibbs free energy (ΔG) of binding. A more negative ΔG value indicates a more stable and favorable interaction. The docking results also provide the predicted binding pose, highlighting the specific amino acid residues involved in the interaction.

Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity Prediction
  • Purpose: To assess the drug-like properties of this compound, in silico ADME and toxicity predictions are performed.

  • Parameters: These analyses evaluate properties such as Lipinski's rule of five (for oral bioavailability), aqueous solubility, blood-brain barrier permeability, and potential toxicity.

Molecular Dynamics (MD) Simulation
  • Purpose: To evaluate the stability of the predicted ligand-protein complex over time, MD simulations can be performed.

  • Procedure: The docked complex is placed in a simulated physiological environment (e.g., a water box with ions). The simulation tracks the movements of atoms over a set period, providing insights into the stability of the binding interactions.

Conclusion and Future Directions

The in silico evidence presented in this guide strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. Its predicted interactions with key targets in inflammation, viral infection, and diabetes highlight its potential for multi-target therapeutic applications.

Future research should focus on the following areas:

  • In vitro and in vivo validation: Experimental studies are crucial to confirm the inhibitory activity of this compound against the identified target proteins and to validate its efficacy in cellular and animal models of disease.

  • Mechanism of action studies: Detailed biochemical and cell-based assays are needed to elucidate the precise signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs can help optimize its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for advancing the research and development of this compound as a potential novel therapeutic. The convergence of computational predictions and experimental validation will be paramount in unlocking the full therapeutic potential of this promising natural compound.

References

An In-depth Technical Guide on Isohemiphloin Structural Analogs and Their Significance

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Core Aspects of Isohemiphloin and its Structural Analogs

Introduction

This compound is a flavonoid compound, specifically classified as a C-glycosyl flavanone.[1][2] Its chemical structure consists of a flavanone backbone (naringenin) with a β-D-glucopyranosyl group attached to the C-8 position of the A-ring. The systematic name for this compound is (S)-8-beta-D-Glucopyranosyl-4',5,7-trihydroxyflavanone.[3] Despite its well-defined structure, publicly available scientific literature on this compound, its structural analogs, and their specific biological activities is exceptionally scarce. This guide aims to provide a comprehensive overview based on the limited available information and to contextualize its potential significance by examining the broader class of C-glycosyl flavonoids to which it belongs.

The Core Compound: this compound

PropertyValueReference
Chemical Name (S)-8-beta-D-Glucopyranosyl-4',5,7-trihydroxyflavanone[3]
CAS Number 3682-02-8[1][3]
Molecular Formula C21H22O10[3]
Molecular Weight 434.397 g/mol [3]
Compound Class Flavonoid, C-Glycosyl Flavanone[1]

Structural Analogs of this compound: The C-Glycosyl Flavonoids

Direct structural analogs of this compound are not explicitly detailed in the current body of scientific literature. However, by broadening the scope to its chemical class, we can infer potential analogs from other known C-glycosyl flavonoids. These compounds share the core feature of a sugar moiety directly attached to the flavonoid skeleton via a carbon-carbon bond, typically at the C-6 or C-8 position.[4] This C-glycosidic bond confers greater stability against acidic and enzymatic hydrolysis compared to their O-glycosyl counterparts.[5][6]

Prominent examples of C-glycosyl flavonoids that can be considered structural analogs in a broader sense include:

  • Vitexin and Isovitexin: Apigenin-8-C-glucoside and Apigenin-6-C-glucoside, respectively.

  • Orientin and Isoorientin: Luteolin-8-C-glucoside and Luteolin-6-C-glucoside, respectively.[7]

Significance and Biological Activities of C-Glycosyl Flavonoids

While specific biological data for this compound is not available, the broader class of C-glycosyl flavonoids has been the subject of research, revealing a wide range of biological activities. These activities are often attributed to their antioxidant properties and their ability to modulate various cellular signaling pathways.

Reported Biological Activities of C-Glycosyl Flavonoids:

  • Antioxidant Activity: Many C-glycosyl flavonoids exhibit potent free radical scavenging capabilities.[7]

  • Anti-inflammatory Effects: They have been shown to possess anti-inflammatory properties.[3][4]

  • Anti-diabetic Potential: Some studies suggest that these compounds may have hypoglycemic effects.[3][4]

  • Hepatoprotective Activity: C-glycosyl flavonoids have been investigated for their ability to protect the liver.[3][4][7]

  • Anticancer and Antitumor Activity: Certain C-glycosyl flavonoids have demonstrated potential in inhibiting the growth of cancer cells.[4][7]

  • Antiviral and Antibacterial Activity: Some members of this class have shown inhibitory effects against viruses and bacteria.[7]

The C-glycosidic linkage is crucial for the bioavailability and bioactivity of these compounds, as it allows them to resist degradation in the upper gastrointestinal tract and be metabolized by gut microbiota in the colon.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature. However, general methodologies for the synthesis of C-glycosyl flavonoids have been described.

General Synthesis of 8-C-Glucosylflavones

A common synthetic route involves the following key steps:

  • Preparation of C-glucosyl phloroacetophenone derivatives: This is often achieved through a regio- and stereoselective O-->C glycosyl rearrangement.

  • Aldol Condensation: The C-glucosyl phloroacetophenone derivative is condensed with a substituted benzaldehyde to form the corresponding C-glycosylchalcone.

  • Cyclization to the Flavone System: The chalcone is then treated with a reagent such as iodine in dimethyl sulfoxide (I2-DMSO) to construct the flavone ring.

  • Deprotection: Any protecting groups on the hydroxyl moieties are removed to yield the final 8-C-glucosylflavone.[8]

Biosynthesis of C-Glycosyl Flavonoids

The biosynthesis of C-glycosyl flavonoids in plants follows a distinct pathway from their O-glycosylated counterparts.

Putative Biosynthetic Pathway of C-Glycosyl Flavones:

Biosynthesis_of_C_Glycosyl_Flavonoids Flavanone Flavanone 2-Hydroxyflavanone 2-Hydroxyflavanone Flavanone->2-Hydroxyflavanone Dibenzoylmethane Dibenzoylmethane (open-chain tautomer) 2-Hydroxyflavanone->Dibenzoylmethane equilibrium CGT C-glycosyltransferase (CGT) Dibenzoylmethane->CGT 2-Hydroxyflavanone-C-glucoside 2-Hydroxyflavanone-C-glucoside Dehydratase Dehydratase 2-Hydroxyflavanone-C-glucoside->Dehydratase C-glucosylflavone C-glucosylflavone UDP_Glucose UDP-Glucose UDP_Glucose->CGT CGT->2-Hydroxyflavanone-C-glucoside Dehydratase->C-glucosylflavone

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isohemiphloin from Naringenin Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of isohemiphloin, an 8-C-β-D-glucopyranosylnaringenin, a C-glycosylflavonoid of interest for its potential pharmacological activities. The synthesis is based on established methods for C-glycosylation of phenolic compounds and the construction of the flavanone skeleton. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring C-glycosylflavonoid. Unlike their O-glycoside counterparts, C-glycosides exhibit enhanced stability against enzymatic and acidic hydrolysis, leading to improved bioavailability and potentially distinct pharmacological profiles. The direct C-glycosylation of naringenin presents significant challenges due to the complex regioselectivity. Therefore, a multi-step approach starting from a suitable A-ring precursor is proposed. This protocol details a plausible synthetic route involving the C-glycosylation of a phloroglucinol derivative, followed by chalcone formation and subsequent cyclization to the flavanone.

Chemical Structures

CompoundStructure
Naringenin
alt text
This compound
alt text

Proposed Synthetic Pathway

The synthesis of this compound from naringenin precursors can be logically divided into the construction of the C-glycosylated A-ring followed by the formation of the B and C rings of the flavanone structure.

Synthetic Pathway of this compound cluster_0 Step 1: C-Glycosylation cluster_1 Step 2: Chalcone Formation cluster_2 Step 3: Flavanone Cyclization cluster_3 Step 4: Deprotection Phloroacetophenone Phloroacetophenone C-Glycosyl Phloroacetophenone C-Glycosyl Phloroacetophenone Phloroacetophenone->C-Glycosyl Phloroacetophenone Acetobromoglucose, Lewis Acid Chalcone Intermediate Chalcone Intermediate C-Glycosyl Phloroacetophenone->Chalcone Intermediate p-Hydroxybenzaldehyde, Base Protected this compound Protected this compound Chalcone Intermediate->Protected this compound Acid or Base This compound This compound Protected this compound->this compound Deprotection Reagent

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) where specified. Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of reactions.

Step 1: Synthesis of 2,4,6-Trihydroxy-3-(peracetyl-β-D-glucopyranosyl)acetophenone (C-Glycosyl Phloroacetophenone)

This step involves the crucial C-glycosylation of the phloroglucinol A-ring precursor. A Lewis acid-catalyzed reaction is employed to direct the glycosylation to the carbon atom.

Materials:

  • Phloroacetophenone

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve phloroacetophenone (1 equivalent) in anhydrous DCM in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetobromoglucose (1.2 equivalents) to the solution.

  • Slowly add boron trifluoride etherate (2.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the C-glycosylated phloroacetophenone.

Step 2: Synthesis of 2',4',6'-Trihydroxy-3'-(peracetyl-β-D-glucopyranosyl)chalcone

This step involves the Aldol condensation of the C-glycosylated acetophenone with a protected p-hydroxybenzaldehyde to form the chalcone backbone.

Materials:

  • 2,4,6-Trihydroxy-3-(peracetyl-β-D-glucopyranosyl)acetophenone

  • p-Hydroxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) (for neutralization)

Procedure:

  • Dissolve the C-glycosylated phloroacetophenone (1 equivalent) and p-hydroxybenzaldehyde (1.1 equivalents) in ethanol.

  • Add a solution of KOH (50% in water, excess) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The solution will typically turn a deep red or orange color.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a mixture of ice and concentrated HCl to precipitate the chalcone.

  • Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

  • The crude chalcone can be further purified by recrystallization from ethanol.

Step 3: Cyclization to Protected this compound

The chalcone intermediate is cyclized under acidic or basic conditions to form the flavanone ring.

Materials:

  • 2',4',6'-Trihydroxy-3'-(peracetyl-β-D-glucopyranosyl)chalcone

  • Sodium acetate

  • Ethanol

Procedure:

  • Dissolve the chalcone (1 equivalent) in ethanol.

  • Add sodium acetate (excess) and reflux the mixture for 24 hours.

  • Monitor the disappearance of the chalcone by TLC.

  • After cooling, the protected flavanone may precipitate. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Step 4: Deprotection to this compound

The final step involves the removal of the acetyl protecting groups from the glucose moiety to yield this compound.

Materials:

  • Protected this compound

  • Sodium methoxide (catalytic amount)

  • Anhydrous Methanol

  • Amberlite IR-120 resin (H⁺ form)

Procedure:

  • Dissolve the protected this compound in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the deprotection is complete, neutralize the reaction with Amberlite IR-120 resin.

  • Filter the resin and wash with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude this compound can be purified by preparative HPLC or recrystallization.

Quantitative Data Summary

The following table summarizes expected yields based on similar syntheses reported in the literature for C-glycosylflavonoids. Actual yields may vary depending on reaction conditions and scale.

StepReactionStarting MaterialProductExpected Yield (%)
1 C-GlycosylationPhloroacetophenoneC-Glycosyl Phloroacetophenone30 - 50
2 Chalcone FormationC-Glycosyl PhloroacetophenoneChalcone Intermediate70 - 85
3 Flavanone CyclizationChalcone IntermediateProtected this compound60 - 75
4 DeprotectionProtected this compoundThis compound85 - 95

Biological Context and Signaling Pathway

C-glycosylflavonoids, including analogs of this compound, have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The following diagram illustrates a potential mechanism of action related to the anti-inflammatory properties of flavonoids, which often involves the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The provided protocol outlines a comprehensive, albeit challenging, synthetic route to this compound. The key to this synthesis is the successful C-glycosylation of the phloroglucinol precursor. Optimization of each step, particularly the C-glycosylation and cyclization reactions, will be critical for achieving satisfactory overall yields. This protocol serves as a valuable resource for researchers aiming to synthesize and evaluate the biological properties of this compound and other C-glycosylflavonoids.

Application Notes and Protocols for the C-glycosylation of Flavanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current methods for the C-glycosylation of flavanones, a critical modification for enhancing the pharmacokinetic and pharmacodynamic properties of this important class of natural products. C-glycosyl flavanones exhibit increased stability against enzymatic degradation and improved water solubility compared to their O-glycosyl counterparts, making them attractive candidates for drug development.[1][2] This document details both enzymatic and chemical methodologies, providing step-by-step experimental protocols, comparative data, and mechanistic insights to aid in the rational design and synthesis of novel C-glycosyl flavanones.

Enzymatic C-glycosylation of Flavanones

Enzymatic C-glycosylation offers a highly regio- and stereoselective method for the synthesis of flavanone C-glycosides, mimicking the natural biosynthetic pathway found in plants.[3][4] The key enzymes in this process are C-glycosyltransferases (CGTs), which catalyze the attachment of a sugar moiety from an activated donor, typically UDP-glucose, to the flavanone scaffold.[3][4]

The biosynthesis in plants often proceeds through a 2-hydroxyflavanone intermediate. This intermediate exists in equilibrium with its open-chain chalcone tautomer, which is the actual substrate for many CGTs.[3][4] The resulting 2-hydroxyflavanone C-glycoside is often unstable and spontaneously or enzymatically dehydrates to yield the corresponding flavone C-glycoside.[3][4]

General Workflow for Enzymatic C-glycosylation

Enzymatic_Workflow cluster_recombinant_enzyme Recombinant Enzyme Production cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis gene_synthesis Gene Synthesis/Cloning expression Protein Expression in E. coli gene_synthesis->expression purification Enzyme Purification expression->purification reaction_mixture Incubation with Purified CGT purification->reaction_mixture flavanone Flavanone Substrate flavanone->reaction_mixture udp_sugar UDP-Sugar Donor udp_sugar->reaction_mixture extraction Product Extraction reaction_mixture->extraction hplc HPLC Analysis extraction->hplc ms LC-MS/MS for Identification hplc->ms nmr NMR for Structure Elucidation ms->nmr

Caption: General workflow for enzymatic C-glycosylation of flavanones.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant C-glycosyltransferase (CGT)

This protocol describes the expression and purification of a His-tagged CGT from E. coli.

  • Gene Cloning and Plasmid Construction:

    • Synthesize the codon-optimized gene encoding the desired CGT and clone it into a pET-series expression vector (e.g., pET28a) containing an N-terminal His6-tag.

    • Transform the recombinant plasmid into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking at 200 rpm.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

    • Continue to culture at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the yield of soluble protein.

  • Protein Purification:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

Protocol 2: In Vitro Enzymatic C-glycosylation Assay

This protocol outlines the procedure for the C-glycosylation of a flavanone using a purified CGT.

  • Reaction Mixture:

    • Prepare a reaction mixture (total volume of 100 µL) containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 1 mM Dithiothreitol (DTT)

      • 100 µM flavanone substrate (e.g., 2-hydroxynaringenin, dissolved in DMSO)

      • 1 mM UDP-glucose

      • 10 µg of purified recombinant CGT

    • Ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to avoid enzyme inhibition.

  • Reaction Incubation:

    • Incubate the reaction mixture at 30-37°C for 1-4 hours.

    • Terminate the reaction by adding an equal volume of methanol.

  • Product Analysis:

    • Centrifuge the terminated reaction mixture to precipitate the protein.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to quantify the product formation.

    • Identify the product by Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical C-glycosylation of Flavanones

Chemical methods provide a versatile alternative to enzymatic approaches, allowing for the synthesis of a broader range of C-glycosyl flavanones, including those not accessible through enzymatic routes.

Lewis Acid-Catalyzed Direct C-glycosylation

This method involves the direct reaction of a flavanone with an unprotected sugar in the presence of a Lewis acid catalyst. Rare-earth metal triflates, such as praseodymium triflate (Pr(OTf)₃), have been shown to be particularly effective.[5] This approach is advantageous due to its operational simplicity and the use of unprotected sugars.

Lewis_Acid_Mechanism cluster_mechanism Proposed Mechanism for Pr(OTf)3-Catalyzed C-glycosylation Flavanone Flavanone Intermediate1 [Flavanone-Pr(OTf)3 Complex] Flavanone->Intermediate1 Coordination PrOTf3 Pr(OTf)3 PrOTf3->Intermediate1 Intermediate2 [Oxocarbenium Ion Intermediate] PrOTf3->Intermediate2 Sugar Sugar Sugar->Intermediate2 Activation Product 8-C-Glycosylflavanone Intermediate1->Product Nucleophilic Attack Intermediate2->Product

Caption: Proposed mechanism for Lewis acid-catalyzed C-glycosylation.

Protocol 3: Pr(OTf)₃-Catalyzed C-glycosylation of Naringenin (Conventional Heating)

  • Materials:

    • Naringenin

    • D-glucose (or other unprotected sugar)

    • Praseodymium(III) trifluoromethanesulfonate (Pr(OTf)₃)

    • Acetonitrile (CH₃CN)

    • Water (H₂O)

  • Procedure:

    • To a solution of naringenin (1 equivalent) and D-glucose (2 equivalents) in a mixture of CH₃CN/H₂O (4:1, v/v), add Pr(OTf)₃ (0.3 equivalents).

    • Stir the reaction mixture at 80°C for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 8-C-glucosylnaringenin.

Protocol 4: Ultrasound-Assisted Pr(OTf)₃-Catalyzed C-glycosylation of Naringenin

  • Materials:

    • Same as Protocol 3.

    • Ultrasonic bath.

  • Procedure:

    • To a solution of naringenin (1 equivalent) and D-glucose (2 equivalents) in a mixture of CH₃CN/H₂O (4:1, v/v), add Pr(OTf)₃ (0.3 equivalents).

    • Place the reaction vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 40°C) for a shorter duration (e.g., 4-8 hours).

    • Monitor the reaction progress by TLC.

    • Work-up and purify the product as described in Protocol 3. The use of ultrasound can significantly reduce the reaction time and improve the yield.[5]

Palladium-Catalyzed C-glycosylation

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C bonds, including the C-glycosidic linkage. While direct application to flavanones is less documented, methods developed for structurally similar chromones can be adapted. This typically involves the reaction of a halogenated flavanone with a suitable glycosyl donor in the presence of a palladium catalyst and a ligand.

Palladium_Catalyzed_Scheme Halogenated Flavanone Halogenated Flavanone C-Glycosylflavanone C-Glycosylflavanone Halogenated Flavanone->C-Glycosylflavanone Glycal, Pd(OAc)2, Ligand, Base

Caption: General scheme for palladium-catalyzed C-glycosylation.

Protocol 5: Palladium-Catalyzed C-glycosylation of a 3-Iodochromanone (Model for Flavanone)

This protocol is adapted from methodologies for chromones and serves as a starting point for flavanones.[6][7]

  • Materials:

    • 3-Iodochromanone (or a corresponding halogenated flavanone)

    • Glycal (e.g., tri-O-acetyl-D-glucal)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (ligand)

    • Potassium phosphate (K₃PO₄)

    • Toluene

  • Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 3-iodochromanone (1 equivalent), glycal (1.2 equivalents), Pd(OAc)₂ (10 mol%), Xantphos (15 mol%), and K₃PO₄ (3 equivalents).

    • Add anhydrous toluene.

    • Heat the reaction mixture at 90-110°C for 24-48 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of C-glycosylation Methods

The choice of C-glycosylation method depends on several factors, including the desired regioselectivity, stereoselectivity, substrate scope, and scalability. The following tables summarize the quantitative data for the different methods.

Table 1: Comparison of Enzymatic and Chemical C-glycosylation Methods

FeatureEnzymatic C-glycosylationLewis Acid-CatalyzedPalladium-Catalyzed
Catalyst C-glycosyltransferase (CGT)Pr(OTf)₃Pd(OAc)₂ / Ligand
Glycosyl Donor UDP-sugarsUnprotected sugarsGlycals
Regioselectivity High (typically C6 or C8)High (typically C8)Dependent on substrate
Stereoselectivity High (typically β-anomer)High (equatorial)High (typically α-anomer)
Reaction Conditions Mild (Physiological pH, 25-37°C)Moderate to High Temp. or UltrasoundHigh Temperature
Substrate Scope Generally specificBroader for sugarsRequires halogenated aglycone

Table 2: Yields for Pr(OTf)₃-Catalyzed C-glycosylation of Naringenin [5]

Glycosyl DonorMethodReaction Time (h)Yield (%)
D-GlucoseConventional Heating2438
D-GlucoseUltrasound456
D-GalactoseConventional Heating2435
D-GalactoseUltrasound651
D-MannoseConventional Heating2431
D-MannoseUltrasound848
L-RhamnoseConventional Heating2428
L-RhamnoseUltrasound843
LactoseConventional Heating2432
LactoseUltrasound649
MaltoseConventional Heating2430
MaltoseUltrasound645

Table 3: Yields for Palladium-Catalyzed C-glycosylation of 3-Iodochromone [7]

GlycalYield (%)
Tri-O-acetyl-D-glucal78
Tri-O-benzyl-D-glucal67
Tri-O-methyl-D-glucal69
Tri-O-acetyl-D-galactal71
Di-O-acetyl-D-xylal75
Di-O-acetyl-L-rhamnal72

Concluding Remarks

The methods presented herein provide a robust toolkit for the C-glycosylation of flavanones. Enzymatic methods offer unparalleled selectivity, while chemical methods, particularly the use of rare-earth metal triflates, provide a practical and efficient route for direct C-glycosylation with unprotected sugars. Palladium-catalyzed cross-coupling reactions, though requiring substrate pre-functionalization, open avenues for novel C-glycosyl flavanone analogues. The choice of method will ultimately be guided by the specific research or drug development goals, taking into account factors such as desired product configuration, scalability, and available resources. Further exploration into novel CGTs and the development of more versatile chemical catalysts will continue to advance the field of flavonoid glycoengineering.

References

Application Notes and Protocols for the Extraction and Isolation of Isohemiphloin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of Isohemiphloin (8-C-glucosyl-naringenin), a C-glycosylated flavonoid, from plant sources. While direct protocols for this compound are not abundant in current literature, this document leverages established methodologies for structurally similar compounds found in Salvadora persica to provide a robust starting point for laboratory work.

Introduction to this compound

This compound is a C-glycosylated flavonoid, a class of compounds known for their significant biological activities and potential therapeutic applications. The direct C-C bond between the sugar moiety and the flavonoid aglycone (naringenin) confers increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts. This stability makes them attractive candidates for drug development. The primary plant source identified for compounds structurally similar to this compound is Salvadora persica.

Plant Material and Pre-Extraction Preparation

Plant Source: Salvadora persica (Miswak) roots are a promising source for isolating C-glycosylated flavonoids.

Protocol for Plant Material Preparation:

  • Collection and Authentication: Collect fresh roots of Salvadora persica. Ensure proper botanical identification.

  • Cleaning and Drying: Thoroughly wash the roots to remove any soil and debris. Air-dry the roots in the shade or use a mechanical dryer at a controlled temperature (not exceeding 50°C) to prevent the degradation of thermolabile compounds.

  • Pulverization: Once completely dried, pulverize the roots into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of this compound

The choice of solvent is critical for the efficient extraction of flavonoids. Polarity plays a key role, with moderately polar solvents often being effective.

Recommended Extraction Protocol (Based on Luteolin 8-C-β-D-glucopyranoside Isolation)[1][2]

This protocol is adapted from a successful isolation of a structurally similar C-glycosylated flavonoid from Salvadora persica roots.

Materials:

  • Pulverized Salvadora persica root powder

  • Petroleum ether (60-80°C)

  • Ethyl acetate

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

Procedure:

  • Defatting: To remove non-polar constituents that may interfere with subsequent steps, extract the pulverized root powder (e.g., 2.5 kg) with petroleum ether (5 x 3 L) using a Soxhlet apparatus or repeated maceration.[1][2]

  • Flavonoid Extraction: Air-dry the defatted plant material. Subsequently, extract the material with ethyl acetate (5 x 3 L).[1][2]

  • Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a brownish crude extract.[1][2]

Alternative Extraction Solvents

Studies on Salvadora persica have also reported the use of other solvents for flavonoid and glycoside extraction. These can be explored for optimization.

  • Methanol: Methanolic extracts of Salvadora persica have shown a high presence of flavonoids and glycosides.[3][4]

  • Ethanol: Ethanolic extracts are also effective in extracting flavonoids from Salvadora persica.[4]

  • Aqueous Extraction: Water extracts of Salvadora persica have been found to contain flavonoid glycosides.[5][6]

Quantitative Data Summary

Extraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Aqueous120.3877.59[7]
MethanolNot specifiedHigher than aqueous and ethanolic extracts[5]
EthanolLower than aqueous extractLower than methanolic extract[5]

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. These values represent the total phenolic and flavonoid content and not the specific yield of this compound.

Isolation and Purification of this compound

Column chromatography is the primary method for the isolation of individual flavonoid glycosides from the crude extract. High-Performance Liquid Chromatography (HPLC) is then used for final purification and analysis.

Protocol for Column Chromatography[1][2]

Materials:

  • Silica gel (100-200 mesh)

  • Glass column

  • Solvents for mobile phase (e.g., Chloroform, Ethyl Acetate, Methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pour it into a glass column. Allow the silica gel to settle uniformly.

  • Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding increasing percentages of a more polar solvent (e.g., ethyl acetate, followed by methanol). A suggested gradient could be:

    • Chloroform (100%)

    • Chloroform-Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1)

    • Ethyl Acetate (100%)

    • Ethyl Acetate-Methanol mixtures (e.g., 9.5:0.5, 9:1)

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Visualize the spots under UV light or by using a suitable staining reagent (e.g., iodine vapor or ceric sulfate spray).

  • Pooling: Combine the fractions that show a similar TLC profile and contain the compound of interest.

Protocol for HPLC Purification

Instrumentation:

  • Preparative or Semi-preparative HPLC system

  • Reversed-phase C18 column

  • UV-Vis detector

Procedure:

  • Sample Preparation: Dissolve the pooled and concentrated fractions from column chromatography in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase: A common mobile phase for flavonoid separation is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Gradient Elution: Develop a suitable gradient elution method to achieve optimal separation. An example could be starting with a low concentration of acetonitrile and gradually increasing it over time.

  • Detection: Monitor the elution at a wavelength where flavonoids exhibit strong absorbance (typically around 280 nm and 340 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

Visualization of Workflows

Extraction Workflow

Extraction_Workflow Plant_Material Pulverized Salvadora persica Roots Defatting Defatting with Petroleum Ether Plant_Material->Defatting Extraction Extraction with Ethyl Acetate Defatting->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: General workflow for the extraction of this compound.

Isolation and Purification Workflow

Isolation_Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Monitoring Column_Chromatography->Fraction_Collection Pooled_Fractions Pooled Fractions Fraction_Collection->Pooled_Fractions HPLC_Purification Preparative/Semi-preparative RP-HPLC Pooled_Fractions->HPLC_Purification Pure_this compound Pure this compound HPLC_Purification->Pure_this compound Analysis Purity Analysis (Analytical HPLC) Pure_this compound->Analysis

Caption: Workflow for the isolation and purification of this compound.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for the successful extraction and isolation of this compound from Salvadora persica. Researchers are encouraged to optimize these methods, particularly the solvent systems for both extraction and chromatography, to achieve the best possible yield and purity. Further studies are warranted to definitively quantify the content of this compound in Salvadora persica and to explore its biological activities and potential signaling pathways.

References

Application Note: Quantification of Isohemiphloin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Isohemiphloin. This compound, a flavonoid compound, is of increasing interest to researchers in the fields of natural product chemistry and drug development.[1] The method outlined below is suitable for the accurate quantification of this compound in various sample matrices, including plant extracts and quality control samples. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure reproducible results.

Introduction

This compound (CAS: 3682-02-8, Molecular Formula: C21H22O10, Molecular Weight: 434.397 g/mol ) is a flavanone recognized for its potential biological activities.[2] Accurate and precise quantification of this compound is essential for research and development purposes. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the separation and quantification of flavonoids due to its high resolution and sensitivity.[3] This application note describes a specific HPLC-UV method optimized for this compound.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water are necessary. Formic acid (analytical grade) is also required for mobile phase preparation.

  • This compound Standard: A certified reference standard of this compound is crucial for calibration.

  • Sample Preparation: Standard laboratory equipment for sample extraction, such as a sonicator, vortex mixer, centrifuge, and syringe filters (0.45 µm), should be available.

2.2. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 280 nm and 350 nm

Table 1: Optimized HPLC-UV Conditions. Flavonoids typically exhibit two main absorbance bands in their UV spectra.[4] For flavanones like this compound, these are generally in the ranges of 240-285 nm and 300-385 nm.[4] The selected wavelengths of 280 nm and 350 nm are based on typical absorbance maxima for flavanones and are recommended for monitoring the elution of this compound.[4]

2.3. Gradient Elution Program

A gradient elution is employed to ensure good separation of this compound from other components in the sample matrix.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
206040
251090
301090
319010
409010

Table 2: Gradient Elution Program.

Protocols

3.1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3.2. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1 gram of dried and powdered plant material.

    • Add 20 mL of 80% methanol in water.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more and combine the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC injection.

3.3. Calibration Curve

  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area at the retention time corresponding to this compound.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

3.4. Sample Analysis and Quantification

  • Inject 10 µL of the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on the retention time obtained from the standard injections.

  • Record the peak area for the this compound peak in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Data Presentation

The quantitative data for method validation should be summarized in clear and concise tables.

4.1. Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Insert Value]
5[Insert Value]
10[Insert Value]
25[Insert Value]
50[Insert Value]
100[Insert Value]
Linear Regression y = [slope]x + [intercept]
Correlation Coefficient (R²) > 0.999

Table 3: Linearity Data for this compound Quantification.

4.2. Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
10< 2%< 2%
50< 2%< 2%

Table 4: Precision of the HPLC-UV Method.

4.3. Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
10[Insert Value]98-102%
50[Insert Value]98-102%

Table 5: Accuracy of the HPLC-UV Method.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_standards Standard Preparation plant_material Plant Material extraction Extraction with 80% Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (280/350 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification iso_standard This compound Standard stock_solution Stock Solution (1 mg/mL) iso_standard->stock_solution working_standards Working Standards stock_solution->working_standards working_standards->calibration_curve

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The method is sensitive, accurate, and precise, making it suitable for a wide range of applications in natural product research and quality control of pharmaceuticals and nutraceuticals.

References

Application Notes and Protocols for the Structural Elucidation of Flavonoid Glycosides by NMR Spectroscopy: A Case Study of Naringin

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Due to the absence of publicly available experimental NMR data for Isohemiphloin, this document utilizes Naringin, a structurally related and well-characterized flavonoid glycoside, as a representative example to illustrate the application of NMR spectroscopy for the complete structural elucidation of this class of natural products. The methodologies and data interpretation principles described herein are directly applicable to the analysis of this compound and other similar compounds.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of the molecular structure of natural products.[1][2] For complex molecules such as flavonoid glycosides, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to elucidate the stereochemistry. This application note provides a detailed protocol for the structural elucidation of the flavanone glycoside, Naringin, using a suite of NMR experiments including ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Data Presentation

The complete ¹H and ¹³C NMR spectral data for Naringin, acquired in acetone-d₆, are summarized in the tables below for clear reference and comparison.

Table 1: ¹H NMR Data of Naringin (Acetone-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone (Naringenin)
25.32d12.8
3a2.73d14.0
3b3.22dd14.0, 17.6
66.13s
86.16s
2', 6'7.31d8.4
3', 5'6.81d8.4
Glucose Moiety
1''5.09d7.2
2''-6''3.37-3.85m
Rhamnose Moiety
1'''5.24s
6''' (CH₃)1.27d6.4
2'''-5'''3.37-3.92m

Table 2: ¹³C NMR Data of Naringin (Acetone-d₆)

PositionChemical Shift (δ, ppm)
Aglycone (Naringenin)
281.0
344.4
4197.1
5163.1
697.9
7168.1
896.8
9162.7
10105.5
1'131.5
2', 6'129.1
3', 5'116.37
4'157.9
Glucose Moiety
1''99.0
2''79.8
3''78.6
4''71.2
5''77.4
6''61.3
Rhamnose Moiety
1'''100.5
2'''72.2
3'''71.8
4'''73.7
5'''69.2
6'''18.3

Data sourced from ScienceOpen.[3]

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation

  • Weigh 5-10 mg of the isolated compound (Naringin).

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or methanol-d₄) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The spectral width should encompass all proton signals (typically 0-15 ppm).

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should cover the entire range of carbon chemical shifts (typically 0-220 ppm).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • This experiment is used to differentiate between CH, CH₂, and CH₃ groups.

    • CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy):

    • This 2D experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds).

    • Cross-peaks in the COSY spectrum indicate which protons are adjacent to each other in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This 2D experiment correlates directly bonded proton and carbon atoms.

    • Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This 2D experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).

    • HMBC is crucial for connecting different spin systems and for identifying the points of attachment of substituents, such as the sugar moieties in glycosides.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a flavonoid glycoside using the acquired NMR data.

structural_elucidation_workflow Structural Elucidation Workflow for Flavonoid Glycosides cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_interpretation Data Interpretation H_NMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems H_NMR->Proton_Spin_Systems C_NMR ¹³C NMR & DEPT CH_Correlation Correlate ¹H and ¹³C Signals C_NMR->CH_Correlation COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Correlation HMBC HMBC Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly Glycosylation_Linkage Determine Glycosylation Linkages HMBC->Glycosylation_Linkage Proton_Spin_Systems->Fragment_Assembly CH_Correlation->Fragment_Assembly Fragment_Assembly->Glycosylation_Linkage Final_Structure Propose Final Structure Glycosylation_Linkage->Final_Structure

Caption: Workflow for structural elucidation using NMR.

Signaling Pathways in NMR Experiments

The following diagrams illustrate the fundamental principles of key 2D NMR experiments.

COSY Experiment

cosy_pathway H_A Proton A J_Coupling Scalar Coupling (J) H_A->J_Coupling H_B Proton B H_B->J_Coupling Magnetization_Transfer Magnetization Transfer J_Coupling->Magnetization_Transfer Cross_Peak COSY Cross-Peak Magnetization_Transfer->Cross_Peak

Caption: Principle of the COSY experiment.

HSQC Experiment

hsqc_pathway Proton Proton One_Bond_Coupling ¹J(C,H) Coupling Proton->One_Bond_Coupling Carbon Directly Bonded Carbon Carbon->One_Bond_Coupling Coherence_Transfer Coherence Transfer One_Bond_Coupling->Coherence_Transfer HSQC_Cross_Peak HSQC Cross-Peak Coherence_Transfer->HSQC_Cross_Peak

Caption: Principle of the HSQC experiment.

HMBC Experiment

hmbc_pathway Proton_X Proton X Long_Range_Coupling ⁿJ(C,H) Coupling (n=2,3) Proton_X->Long_Range_Coupling Carbon_Y Carbon Y (2-3 bonds away) Carbon_Y->Long_Range_Coupling Long_Range_Transfer Long-Range Coherence Transfer Long_Range_Coupling->Long_Range_Transfer HMBC_Cross_Peak HMBC Cross-Peak Long_Range_Transfer->HMBC_Cross_Peak

Caption: Principle of the HMBC experiment.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy, as demonstrated with Naringin, provides an unambiguous and detailed structural elucidation of flavonoid glycosides. The systematic analysis of ¹H, ¹³C, COSY, HSQC, and HMBC spectra allows for the complete assignment of all proton and carbon signals, the determination of the aglycone structure, the identification of the sugar moieties, and the precise location of the glycosidic linkages. These protocols and workflows serve as a robust guide for researchers, scientists, and drug development professionals in the structural characterization of novel natural products.

References

In Vitro Antioxidant Assays for Isohemiphloin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant capacity of compounds like Isohemiphloin using two widely recognized assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Introduction

Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a state implicated in numerous diseases. The evaluation of the antioxidant potential of novel compounds is a fundamental step in drug discovery and development. The DPPH and ABTS assays are popular methods due to their simplicity, reliability, and high throughput.[1] Both assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, leading to a measurable change in color.[1][2]

Data Presentation

As no specific quantitative data for this compound was found in the public domain at the time of this writing, a template table is provided below for researchers to populate with their experimental data. This structured format allows for clear comparison of antioxidant activity.

CompoundAssayIC50 (µg/mL)Trolox Equivalent (TEAC) (µM TE/mg)Notes
This compoundDPPHData to be filledData to be filledSolvent, incubation time, etc.
This compoundABTSData to be filledData to be filledSolvent, incubation time, etc.
Ascorbic Acid (Positive Control)DPPHData to be filledData to be filledStandard reference compound.
Trolox (Positive Control)ABTSData to be filledData to be filledStandard reference compound.

Experimental Workflows

The general workflow for in vitro antioxidant assays involves several key steps from preparation to data analysis.

Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Reagent Preparation (DPPH/ABTS Solution) Mix Mixing (Sample/Control + Reagent) Reagent->Mix Sample Sample Preparation (this compound Dilutions) Sample->Mix Control Control Preparation (Ascorbic Acid/Trolox) Control->Mix Incubate Incubation (Dark, Room Temp) Mix->Incubate Measure Absorbance Measurement (Spectrophotometer) Incubate->Measure Calculate Data Calculation (% Inhibition, IC50) Measure->Calculate

Caption: General workflow for in vitro antioxidant assays.

DPPH Radical Scavenging Assay Protocol

The DPPH assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[2][3] The degree of discoloration indicates the scavenging potential of the antioxidant.[3]

Materials and Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[3]

  • Methanol or Ethanol (spectrophotometric grade)[3]

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)[4]

  • 96-well microplate[4]

  • Microplate reader or spectrophotometer[3]

  • Pipettes

Procedure
  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[3] This solution should be freshly prepared and kept in the dark to prevent degradation.[3]

    • The absorbance of the working DPPH solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.[5]

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Protocol:

    • To a 96-well plate, add a specific volume of the test sample or standard to each well.[4]

    • Add the DPPH working solution to each well and mix thoroughly.[4]

    • A blank well should contain only the solvent and the DPPH solution.[3]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[2][3]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[3][4]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      Where:

      • Abs_control is the absorbance of the DPPH solution without the sample.

      • Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH Assay Mechanism cluster_dpph DPPH Radical Scavenging DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow Non-radical) DPPH->DPPH_H + H• (from Antioxidant) Antioxidant Antioxidant (AH) (e.g., this compound) Radical_Antioxidant Antioxidant Radical (A•) Antioxidant->Radical_Antioxidant - H•

Caption: Mechanism of the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay Protocol

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[6][7] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[8] This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]

Materials and Reagents
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt[6]

  • Potassium persulfate (K2S2O8)[6]

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure
  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6][9]

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add a small volume of the test sample or standard to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well and mix.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm.[6]

    • The percentage of ABTS•+ inhibition is calculated using the following formula:

      % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      Where:

      • Abs_control is the absorbance of the ABTS•+ solution without the sample.

      • Abs_sample is the absorbance of the ABTS•+ solution with the sample.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ABTS Assay Mechanism cluster_abts ABTS Radical Cation Decolorization ABTS_radical ABTS•+ (Blue-Green Radical Cation) ABTS ABTS (Colorless) ABTS_radical->ABTS + e- (from Antioxidant) Antioxidant Antioxidant (AH) (e.g., this compound) Radical_Antioxidant Antioxidant Radical (A•) + H+ Antioxidant->Radical_Antioxidant - e-

Caption: Mechanism of the ABTS radical cation decolorization assay.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals.

  • DPPH can be an irritant; minimize skin and inhalation exposure.[3]

  • Organic solvents like methanol and ethanol are flammable and should be handled in a well-ventilated area away from open flames.[3]

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Determining Isohemiphloin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of Isohemiphloin, a novel compound of interest. The following protocols detail established cell-based assays for quantifying cell viability, membrane integrity, and apoptosis. While specific data for this compound is not yet publicly available, these guidelines offer a robust starting point for its characterization. The provided data tables are templates to be populated with experimental results, and the signaling pathway diagrams represent hypothetical mechanisms of action to be investigated.

I. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][4]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values for this compound

Cell LineIncubation Time (h)This compound IC50 (µM)
MCF-7 (Breast Cancer)24User Data
48User Data
72User Data
A549 (Lung Cancer)24User Data
48User Data
72User Data
HeLa (Cervical Cancer)24User Data
48User Data
72User Data
HEK293 (Normal Kidney)24User Data
48User Data
72User Data

II. Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] This enzyme is a stable cytosolic enzyme that is released upon membrane damage.[5]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[6]

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[6]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.[7]

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[6]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[8]

  • Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100).[7]

    • Background control: Culture medium only.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation: Hypothetical LDH Release Induced by this compound

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release)
MCF-70 (Vehicle)User Data
1User Data
10User Data
50User Data
100User Data
A5490 (Vehicle)User Data
1User Data
10User Data
50User Data
100User Data

III. Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death. One of the early markers of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.

Experimental Protocol: Annexin V & PI Staining

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound as described in the MTT protocol.

  • Cell Harvesting:

    • After treatment, collect both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge at a low speed.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V (e.g., FITC) and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Hypothetical Apoptosis Induction by this compound

Cell LineTreatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
HeLaVehicle ControlUser DataUser DataUser Data
This compound (IC50)User DataUser DataUser Data
This compound (2x IC50)User DataUser DataUser Data

IV. Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow General Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture treatment Treatment with this compound cell_culture->treatment iso_prep This compound Preparation iso_prep->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq ic50_calc IC50 Determination data_acq->ic50_calc cyto_percent % Cytotoxicity Calculation data_acq->cyto_percent apoptosis_quant Apoptosis Quantification data_acq->apoptosis_quant

Caption: General workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

apoptosis_pathway Hypothetical Intrinsic Apoptosis Pathway Induced by this compound cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound bax Bax Activation This compound->bax bcl2 Bcl-2 Inhibition This compound->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway activated by this compound.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization based on the specific cell lines and experimental conditions used. The data tables and signaling pathway diagrams are illustrative templates and should be populated with actual experimental data.

References

Isohemiphloin: Application Notes for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isohemiphloin is a flavonoid compound with the chemical formula C21H22O10 and CAS number 3682-02-8.[1] As a member of the flavonoid class, it holds potential for use as a phytochemical standard in the quality control and standardization of plant extracts and herbal formulations. Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, making their accurate quantification crucial for researchers, scientists, and drug development professionals.

This document provides a generalized framework for the application of a flavonoid compound like this compound as a standard in phytochemical analysis. Due to the limited availability of specific experimental data and established protocols for this compound in the public domain, the following sections outline general methodologies for the analysis of flavonoids. These protocols should be considered as a starting point and will require optimization and validation for the specific matrix and analytical instrumentation used.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standard solutions and the development of analytical methods.

PropertyValueReference
Chemical Formula C21H22O10[1]
Molecular Weight 434.39 g/mol [1]
CAS Number 3682-02-8[1]

General Experimental Protocols

The following are generalized protocols for the extraction and analysis of flavonoids from a plant matrix, which can be adapted for use with an this compound standard.

Extraction of Flavonoids from Plant Material

This protocol describes a general solvent extraction method for obtaining a flavonoid-rich extract from a dried plant sample.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ethanol (80%)

  • Deionized water

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 100 mL of 80% ethanol to the plant material in a flask.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Redissolve the dried extract in a known volume of methanol for further analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general starting point for the quantitative analysis of a flavonoid using an external standard like this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for flavonoid analysis.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Flavonoids typically have UV absorbance maxima between 250 and 380 nm. The optimal wavelength for this compound would need to be determined by analyzing a standard solution and examining its UV spectrum.

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 to 100 µg/mL.

  • Sample Solution: Filter the redissolved plant extract through a 0.45 µm syringe filter before injection.

Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of the flavonoid in the sample by comparing its peak area to the calibration curve.

Data Presentation

Quantitative data from HPLC analysis should be summarized for clarity. The following tables provide templates for presenting validation data for an analytical method using this compound as a standard.

Table 2: Linearity of this compound Standard

Concentration (µg/mL)Peak Area (arbitrary units)
1
5
10
25
50
100
Correlation Coefficient (r²)

Table 3: Precision of the Analytical Method

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Low QC
Mid QC
High QC

Table 4: Accuracy (Recovery) of the Analytical Method

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low
Medium
High

Visualizations

General Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the analysis of a phytochemical like this compound from a plant source.

Phytochemical_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration sample_prep Sample Preparation concentration->sample_prep standard_prep Standard Preparation (this compound) hplc HPLC Analysis standard_prep->hplc sample_prep->hplc data_analysis Data Analysis hplc->data_analysis calibration_curve Calibration Curve data_analysis->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: General workflow for phytochemical analysis.

Conceptual Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been identified in the available literature, flavonoids are known to interact with various cellular signaling cascades. The following diagram provides a conceptual illustration of how a flavonoid might modulate a generic signaling pathway, which could be a starting point for future research on this compound's biological activity.

Conceptual_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression This compound This compound This compound->kinase2 Inhibition cellular_response Cellular Response gene_expression->cellular_response

Caption: Conceptual modulation of a signaling pathway.

Conclusion

This compound, as a defined flavonoid compound, has the potential to be a valuable analytical standard for phytochemical research and quality control. The protocols and data presentation formats provided in these application notes offer a general framework for its use. It is imperative that these methods are validated for specificity, linearity, accuracy, and precision for any given application to ensure reliable and accurate results. Further research is needed to establish specific analytical methods and to explore the biological activities of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-C-Glucosylflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 8-C-glucosylflavonoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 8-C-glucosylflavonoids, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low to no yield of the desired 8-C-glucosylflavonoid. Inefficient C-glycosylation reaction.Optimize reaction conditions such as temperature, reaction time, and solvent. Consider using a more reactive glycosyl donor, like a glycosyl fluoride or trichloroacetimidate. The use of Lewis acids like BF₃·Et₂O can facilitate the reaction, but their concentration should be carefully optimized.[1][2]
Degradation of starting materials or product.Ensure anhydrous reaction conditions as moisture can deactivate the Lewis acid catalyst and hydrolyze the glycosyl donor. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Incorrect work-up or purification procedure.Use appropriate purification techniques such as column chromatography with a suitable solvent system or High-Speed Counter-Current Chromatography (HSCCC) for complex mixtures.[3] Monitor fractions carefully using TLC or HPLC.
Poor regioselectivity: formation of 6-C-glucosylflavonoids or O-glycosylated byproducts. Steric hindrance or electronic effects on the flavonoid aglycone.Employ protecting groups on other reactive hydroxyl groups (e.g., 7-OH, 4'-OH) to direct glycosylation to the C-8 position.[1][2] The choice of protecting group is critical and should be stable to the glycosylation conditions but easily removable.[4]
Reactivity of different hydroxyl groups.The acidity and reactivity of flavonoid hydroxyl groups generally follow the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.[1][2][5] The 5-OH group is typically the least reactive due to hydrogen bonding with the C4-carbonyl group and often does not require protection.[1][2]
Reaction conditions favoring O-glycosylation.C-glycosylation is often favored under harsher conditions (e.g., stronger Lewis acids, higher temperatures) compared to O-glycosylation. Carefully screen different Lewis acids and reaction temperatures.
Formation of anomeric mixtures (α and β isomers). Lack of stereocontrol in the glycosylation reaction.The choice of glycosyl donor and promoter can influence anomeric selectivity. Donors with a participating group at C-2 (e.g., an acetyl group) can favor the formation of the 1,2-trans product (β-anomer for glucose).[1] The use of specific Lewis acids can also influence the stereochemical outcome.[6] Machine learning models are also being developed to predict anomeric selectivity.[7][8]
Difficulty in removing protecting groups. Inappropriate choice of protecting group for the desired deprotection conditions.Select orthogonal protecting groups that can be removed selectively without affecting other parts of the molecule.[4][9] For example, benzyl groups can be removed by hydrogenolysis, while silyl ethers are removed with fluoride ions.
Incomplete deprotection reaction.Optimize deprotection conditions (reagent concentration, temperature, and reaction time). Monitor the reaction progress by TLC or LC-MS to ensure complete removal of all protecting groups.
Rotational isomers observed in NMR spectra, complicating characterization. Restricted rotation around the C-C bond between the glucosyl moiety and the flavonoid backbone.This is an inherent characteristic of many C-glycosylflavonoids.[10][11] Recording NMR spectra at elevated temperatures can lead to the coalescence of duplicated signals, simplifying the spectrum for analysis.[11] 2D NMR techniques like NOESY can help to elucidate the preferred conformation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical strategies for synthesizing 8-C-glucosylflavonoids?

A1: The most prevalent chemical strategies include:

  • Direct C-glycosylation: This involves the reaction of a flavonoid aglycone with a glycosyl donor in the presence of a Lewis acid. This method can be challenging in terms of regioselectivity.

  • O→C Glycosyl Rearrangement: This method involves the initial formation of an O-glycoside, which then rearranges to the more stable C-glycoside under specific conditions, often with a regio- and stereoselective outcome.[10]

  • Synthesis from C-glucosyl acetophenones: This involves the synthesis of a C-glycosylated acetophenone derivative, which is then used as a building block to construct the flavonoid skeleton through reactions like Aldol condensation and subsequent cyclization.[10][12]

Q2: What are the key considerations for choosing a glycosyl donor?

A2: The choice of the glycosyl donor significantly impacts the yield and stereoselectivity of the C-glycosylation reaction.[1][2] Commonly used donors include:

  • Glycosyl halides (e.g., acetobromoglucose): These are widely used and commercially available, often providing good yields.[1][2]

  • Glycosyl trichloroacetimidates: These are highly reactive donors that can be activated under mild acidic conditions.

  • Glycosyl fluorides: These donors, activated by Lewis acids like BF₃·Et₂O, can lead to highly regio- and stereoselective O→C glycosyl rearrangements.[12]

  • Glycosyl o-hexynyl benzoates: These have been used to obtain flavonoid glycosides in high yields.[1][2]

Q3: Are there enzymatic or biotechnological approaches for the synthesis of 8-C-glucosylflavonoids?

A3: Yes, enzymatic and biotechnological methods are emerging as powerful alternatives to chemical synthesis.[13]

  • C-glucosyltransferases (CGTs): Enzymes that catalyze the direct C-glycosylation of flavonoids have been identified in various plants.[14][15][16][17][18] These enzymes can offer high regioselectivity and stereoselectivity.

  • Metabolic Engineering and Microbial Biotransformation: These approaches involve engineering metabolic pathways in microorganisms to produce C-glycosylflavonoids.[13] This can be a more sustainable and scalable production method.

Q4: How can I purify 8-C-glucosylflavonoids effectively?

A4: The purification of C-glycosylflavonoids can be challenging due to the presence of isomers and byproducts. Effective techniques include:

  • Column Chromatography: Silica gel or reversed-phase column chromatography are standard methods. A careful selection of the eluent system is crucial for good separation.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating complex mixtures of polar compounds like flavonoid glycosides and has been successfully applied for their purification.[3]

  • Semi-preparative HPLC: This can be used for the final purification of small quantities of the target compound to achieve high purity.[3]

Q5: What is the significance of the C-C bond in 8-C-glucosylflavonoids compared to the C-O bond in O-glycosides?

A5: The C-C bond in C-glycosylflavonoids is significantly more stable towards acid and enzymatic hydrolysis compared to the C-O glycosidic bond in O-glycosides.[18][19] This increased stability can enhance the bioavailability and in vivo residence time of the flavonoid, which is a desirable property for drug development.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed C-Glycosylation of a Flavonoid

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation of Reactants:

    • Dissolve the flavonoid aglycone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (argon or nitrogen).

    • Add the chosen glycosyl donor (1.5-3 equivalents).

    • Cool the reaction mixture to the desired temperature (e.g., -15 °C to 0 °C).

  • Reaction:

    • Slowly add the Lewis acid catalyst (e.g., BF₃·Et₂O, TMSOTf) (2-5 equivalents) to the stirred reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Allow the reaction to proceed until the starting material is consumed or no further product formation is observed.

  • Work-up:

    • Quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the 8-C-glucosylflavonoid.

    • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Data Presentation

Table 1: Comparison of Yields for Different Glycosylation Methods

FlavonoidGlycosyl DonorMethodCatalyst/ConditionsYield (%)Reference
7,4'-DihydroxyisoflavoneMethyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromideConventional EsterificationBF₃·Et₂O in DCM, -15°C14[2]
5,7,4'-TrihydroxyisoflavoneAcetobromoglucoseConventional EsterificationNaOH in acetone~65[2]
QuercetinHexa-O-acetyl-α-D-glucorutinosyl bromideIn liquid ammoniaSodium salt of quercetin~30[2]
PolyhydroxyflavonolGlycosyl donorPhase-transfer catalysisBenzyltriethylammonium bromide, CHCl₃/H₂O40-60[2]
Various C-glycosylflavonesRespective C-glycosylflavonesClemmensen reductionZn(Hg)14-32[19]

Visualizations

Chemical Synthesis Workflow

G General Workflow for Chemical Synthesis of 8-C-Glucosylflavonoids cluster_0 Preparation cluster_1 Glycosylation cluster_2 Post-Reaction start Start with Flavonoid Aglycone protect Selective Protection of Hydroxyl Groups start->protect glycosylation C-Glycosylation Reaction (e.g., with Glycosyl Halide and Lewis Acid) protect->glycosylation rearrangement O→C Glycosyl Rearrangement protect->rearrangement deprotection Deprotection of Hydroxyl Groups glycosylation->deprotection rearrangement->deprotection purification Purification (e.g., Column Chromatography, HSCCC) deprotection->purification characterization Structural Characterization (NMR, MS) purification->characterization end end characterization->end Final 8-C-Glucosylflavonoid

Caption: General workflow for the chemical synthesis of 8-C-glucosylflavonoids.

Key Challenges in 8-C-Glucosylflavonoid Synthesis

G Key Challenges in 8-C-Glucosylflavonoid Synthesis cluster_challenges Key Challenges in 8-C-Glucosylflavonoid Synthesis center 8-C-Glucosylflavonoid Synthesis yield Low Yields center->yield regio Regioselectivity (C-6 vs. C-8 vs. O-glycosylation) center->regio stereo Anomeric Selectivity (α vs. β) center->stereo protect Protecting Group Strategy center->protect purify Purification and Characterization center->purify

Caption: Interconnected challenges in the synthesis of 8-C-glucosylflavonoids.

References

Technical Support Center: Isohemiphloin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Isohemiphloin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common and effective strategy for the synthesis of this compound and other C-glycosyl flavanones involves a three-step process:

  • Step 1: Chalcone Formation: An Aldol condensation (specifically a Claisen-Schmidt condensation) between a substituted acetophenone (e.g., phloroacetophenone) and a substituted benzaldehyde (e.g., p-hydroxybenzaldehyde) to form a chalcone precursor.

  • Step 2: Flavanone Cyclization: Intramolecular cyclization of the chalcone intermediate to form the flavanone core, which in the case of this compound is naringenin.[1][2][3]

  • Step 3: C-Glycosylation: Introduction of a glucose molecule at the C-8 position of the flavanone A-ring via a C-glycosylation reaction, often catalyzed by a Lewis acid.

Q2: What are the critical factors affecting the yield in the chalcone formation step?

A2: The yield of the chalcone synthesis is primarily influenced by the choice of base catalyst, reaction temperature, and the purity of the starting materials.[4] Strong bases like sodium hydroxide or potassium hydroxide are commonly used.[4] The reaction is typically carried out at room temperature, as higher temperatures can promote side reactions.[5] The presence of electron-releasing groups on the acetophenone can slow down the reaction.[4]

Q3: How can I improve the efficiency of the flavanone cyclization?

A3: The cyclization of the chalcone to the flavanone can be achieved under either acidic or basic conditions. The choice of conditions can significantly impact the yield and purity of the product. Spectroscopic monitoring of the reaction can help in determining the optimal reaction time and preventing the formation of byproducts.[3]

Q4: What are the common challenges in the C-glycosylation step?

A4: C-glycosylation can be a challenging step, with potential issues including low yields, lack of regioselectivity (glycosylation at other positions), and the formation of O-glycosylated byproducts. The choice of Lewis acid catalyst, solvent, and protecting groups for the glucose moiety are critical for a successful reaction. The reaction yield can range from 30% to 70% depending on the specific flavonoid and reaction conditions.[6][7]

Q5: What are the recommended methods for purifying this compound?

A5: Purification of this compound and related flavonoid glycosides typically involves chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is effective for initial purification.[8][9] For achieving high purity, preparative high-performance liquid chromatography (HPLC) is often employed.[10][11][12]

Troubleshooting Guides

Problem 1: Low Yield in Chalcone Synthesis (Step 1)
Potential Cause Troubleshooting Suggestion Rationale
Inefficient Catalyst Use a higher concentration of aqueous NaOH or KOH (e.g., 40%).[4] Consider using an organic base like piperidine and refluxing.[4]A stronger base or higher temperature can help drive the condensation reaction to completion, especially with less reactive substrates.
Side Reactions Maintain the reaction temperature at room temperature or below. Ensure the dropwise addition of the aldehyde to the ketone-base mixture.The aldol condensation of acetophenone with itself can be a significant side reaction.[5] Keeping the temperature low and controlling the addition of the aldehyde can minimize this.
Starting Material Impurity Use freshly distilled aldehydes and pure acetophenones.Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.
Product Precipitation Issues If the product oils out instead of precipitating, try acidifying the reaction mixture with ice-cold dilute HCl after the reaction is complete.[4]The chalcone product is often a solid that precipitates from the reaction mixture. Acidification can help in solidifying the product.
Problem 2: Incomplete Cyclization or Multiple Products in Flavanone Synthesis (Step 2)
Potential Cause Troubleshooting Suggestion Rationale
Suboptimal pH Carefully control the pH of the reaction mixture. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[3]The rate of cyclization is pH-dependent. Both acidic and basic conditions can promote cyclization, but the wrong pH can lead to decomposition or side reactions.
Chalcone Instability Ensure that the chalcone precursor is pure before proceeding to the cyclization step.Impurities from the previous step can interfere with the cyclization reaction and lead to a complex mixture of products.
Formation of Aurones The formation of aurones is a common side reaction in flavanone synthesis.[13][14] The choice of solvent and catalyst can influence the product distribution.Aurones are structural isomers of flavones and can be formed under certain conditions. Careful optimization of the reaction conditions is necessary to favor flavanone formation.
Problem 3: Low Yield or Lack of Selectivity in C-Glycosylation (Step 3)
Potential Cause Troubleshooting Suggestion Rationale
Ineffective Lewis Acid Screen different Lewis acids (e.g., BF3·OEt2, TMSOTf) and optimize the stoichiometry.The choice of Lewis acid is crucial for activating the flavanone and the glycosyl donor for the C-C bond formation.
Formation of O-Glycosides Protect the hydroxyl groups on the flavanone that are not intended for glycosylation.The hydroxyl groups on the flavanone are also nucleophilic and can react to form O-glycosides. Protecting these groups can improve the selectivity for C-glycosylation.
Poor Solubility of Reactants Use a co-solvent system to ensure that both the flavanone and the glycosyl donor are fully dissolved.Poor solubility can lead to a slow and incomplete reaction.
Decomposition of Product Add a reducing agent to the reaction mixture to prevent the decomposition of the C-glycoside product.[15]C-glycosyl flavonoids can be sensitive to oxidative degradation under certain reaction conditions.

Experimental Protocols

Step 1: Synthesis of 2',4',6'-Trihydroxy-4-methoxychalcone
  • Reactant Preparation: In a round-bottom flask, dissolve phloroacetophenone (1 equivalent) in ethanol.

  • Catalyst Addition: To the stirred solution, add a 40% aqueous solution of potassium hydroxide (2 equivalents).

  • Aldehyde Addition: Slowly add p-anisaldehyde (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from ethanol.

Step 2: Synthesis of Naringenin (5,7,4'-Trihydroxyflavanone)
  • Reactant Preparation: Dissolve the purified 2',4',6'-trihydroxy-4-methoxychalcone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the cyclization by TLC.

  • Workup: After completion, cool the reaction mixture and neutralize it. The flavanone product may precipitate upon cooling or after the addition of water.

  • Purification: Filter the crude product and purify by column chromatography on silica gel.

Step 3: C-Glycosylation of Naringenin to form this compound
  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve naringenin (1 equivalent) and a protected glucose donor (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide, 1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the solution to -15°C and add a Lewis acid catalyst (e.g., BF3·OEt2, 2 equivalents) dropwise.[6][7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Deprotection and Purification: The resulting product will have protecting groups on the sugar moiety which need to be removed (e.g., by Zemplén deacetylation). The final product, this compound, is then purified by column chromatography (Sephadex LH-20) or preparative HPLC.[9][10]

Data Presentation

Table 1: Optimization of Chalcone Synthesis

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
110% NaOHEthanol251265
240% NaOHEthanol25885
340% KOHMethanol25888
4PiperidineEthanol78 (reflux)672

Table 2: Comparison of Flavanone Cyclization Conditions

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1HClEthanol78 (reflux)475
2H2SO4Acetic Acid100280
3NaOHEthanol/Water78 (reflux)670
4NaOAcEthanol78 (reflux)1260

Table 3: Influence of Lewis Acid on C-Glycosylation Yield

Entry Lewis Acid Solvent Temperature (°C) Time (h) Yield (%)
1BF3·OEt2CH2Cl2-15 to 252455
2TMSOTfAcetonitrile0 to 251848
3SnCl41,2-Dichloroethane253640
4Sc(OTf)3CH2Cl2252462

Visualizations

Isohemiphloin_Synthesis_Pathway phloroacetophenone Phloroacetophenone step1 Step 1: Aldol Condensation (Base) phloroacetophenone->step1 p_anisaldehyde p-Anisaldehyde p_anisaldehyde->step1 glucose_donor Protected Glucose Donor step3 Step 3: C-Glycosylation (Lewis Acid) glucose_donor->step3 chalcone Chalcone Intermediate step2 Step 2: Cyclization (Acid/Base) chalcone->step2 naringenin Naringenin naringenin->step3 protected_this compound Protected this compound step4 Deprotection protected_this compound->step4 This compound This compound step1->chalcone step2->naringenin step3->protected_this compound step4->this compound

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_step1 Step 1 Issue? start->check_step1 analyze_chalcone Analyze Chalcone Purity (TLC, NMR) check_step1->analyze_chalcone Yes check_step2 Step 2 Issue? check_step1->check_step2 No optimize_step1 Optimize Step 1: - Catalyst - Temperature - Purity of Starting Materials analyze_chalcone->optimize_step1 end Improved Yield and Purity optimize_step1->end analyze_flavanone Analyze Flavanone Purity (TLC, HPLC) check_step2->analyze_flavanone Yes check_step3 Step 3 Issue? check_step2->check_step3 No optimize_step2 Optimize Step 2: - pH - Reaction Time analyze_flavanone->optimize_step2 optimize_step2->end analyze_glycosylation Analyze Product Mixture (HPLC, MS) check_step3->analyze_glycosylation Yes optimize_step3 Optimize Step 3: - Lewis Acid - Solvent - Protecting Groups analyze_glycosylation->optimize_step3 optimize_step3->end

Caption: Troubleshooting workflow for this compound synthesis.

Parameter_Relationships yield Yield of This compound catalyst Catalyst Choice (Base, Lewis Acid) catalyst->yield temperature Reaction Temperature temperature->yield solvent Solvent System solvent->yield purity Starting Material Purity purity->yield time Reaction Time time->yield

Caption: Key parameters influencing this compound yield.

References

Technical Support Center: Glycosylation of Flavanones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the glycosylation of flavanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chemical glycosylation of flavanones?

A1: The most prevalent side reactions in flavanone glycosylation include:

  • Poor Regioselectivity: Due to multiple hydroxyl groups on the flavanone core, glycosylation can occur at undesired positions, leading to a mixture of regioisomers. The relative acidity of the hydroxyl groups generally dictates the primary site of glycosylation, with the order of reactivity being 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.[1] The 5-OH group is the least reactive due to hydrogen bonding with the adjacent carbonyl group.[1]

  • Formation of Anomeric Mixtures: Glycosylation reactions can produce both α and β anomers of the desired glycoside. The stereochemical outcome is influenced by the choice of glycosyl donor, protecting groups on the sugar moiety, solvent, and other reaction conditions.[2]

  • Low Yields: The overall yield of the desired flavanone glycoside can be low, sometimes in the range of 5-10%, depending on the chosen method and substrates.[3] However, optimized methods can achieve yields of up to 95%.[1]

  • Formation of Byproducts from the Glycosyl Donor: The glycosyl donor itself can undergo side reactions, leading to impurities. For example, in reactions using glycosyl halides, the formation of glycal byproducts has been reported.[1]

  • Degradation of the Flavanone Structure: Under certain conditions, particularly in alkaline media used for deprotection, the flavanone core can degrade. For instance, isoflavones can decompose to deoxybenzoins.[1]

Q2: How can I control the regioselectivity of flavanone glycosylation?

A2: Controlling regioselectivity is a critical challenge. The primary strategy involves the use of protecting groups to block more reactive hydroxyl groups, thereby directing glycosylation to the desired position. For instance, to achieve glycosylation at the 7-OH position, the more reactive 4'-OH group may need to be protected.[1] The choice of protecting group and the protection/deprotection strategy are crucial for a successful selective glycosylation.[4]

Q3: What factors influence the anomeric selectivity (α vs. β) of the glycosylation reaction?

A3: Anomeric selectivity is primarily influenced by:

  • Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a significant role. Acyl-type protecting groups (e.g., acetyl, benzoyl) can participate in the reaction to favor the formation of 1,2-trans glycosides (often the β-anomer for common sugars like glucose).[2] Ether-type protecting groups (e.g., benzyl) do not offer this participation and can lead to mixtures of anomers.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and affect the stereochemical outcome.

  • Promoter/Catalyst: The choice of promoter in reactions like the Koenigs-Knorr reaction can impact the anomeric ratio.

  • Temperature: Lower temperatures can sometimes favor the formation of a specific anomer.

Q4: My reaction yield is very low. What are the potential causes and how can I improve it?

A4: Low yields in flavanone glycosylation can be attributed to several factors:

  • Poor Reactivity of the Flavanone: The inherent electronic and steric properties of the flavanone can affect its nucleophilicity.

  • Inefficient Glycosyl Donor or Promoter: The choice of glycosyl donor and the activation method are critical. Some methods are known to give low yields under certain conditions. For example, the classical Koenigs-Knorr reaction in the presence of Ag2CO3 has failed for some flavonols.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent all need to be optimized for the specific substrates being used.

  • Moisture in the Reaction: Many glycosylation reactions are sensitive to moisture, which can hydrolyze the activated glycosyl donor.[1]

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.

To improve the yield, consider optimizing the reaction conditions (temperature, time), ensuring anhydrous conditions, using a more reactive glycosyl donor, or exploring a different glycosylation method altogether.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Mixture of Regioisomers (e.g., 7-O- and 4'-O-glycosides) 1. Similar reactivity of hydroxyl groups.[1]2. Incomplete protection of non-target hydroxyl groups.1. Implement a protecting group strategy: Selectively protect the more reactive hydroxyl group (e.g., 4'-OH) before glycosylation. Common protecting groups for phenols include benzyl ethers or silyl ethers.2. Optimize reaction conditions: Lowering the reaction temperature may enhance selectivity in some cases.3. Purification: Use chromatographic techniques such as preparative HPLC or column chromatography to separate the isomers.[5]
Formation of Anomeric Mixture (α and β isomers) 1. Lack of neighboring group participation from the C-2 protecting group on the glycosyl donor.[2]2. Use of non-participating solvents.3. Reaction conditions favoring thermodynamic product formation.1. Change the C-2 protecting group: Use a participating group like an acetyl or benzoyl group to favor the formation of the 1,2-trans product.[2]2. Solvent selection: Use of solvents like acetonitrile can sometimes favor the formation of the β-anomer through the "nitrile effect".3. Optimize reaction conditions: Vary the temperature and catalyst to influence the kinetic vs. thermodynamic product ratio.4. Chromatographic separation: Anomeric mixtures can often be separated by careful column chromatography or preparative HPLC.[5]
Low or No Product Formation 1. Inactive glycosyl donor or flavanone.2. Insufficient activation of the glycosyl donor.3. Presence of moisture in the reaction.[1]4. Unsuitable solvent or temperature.1. Verify starting material quality: Check the purity and integrity of the flavanone and glycosyl donor.2. Change promoter/catalyst: If using a Koenigs-Knorr type reaction, try a different silver or mercury salt, or add a co-promoter.[2]3. Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Optimize reaction conditions: Systematically vary the solvent, temperature, and reaction time.
Presence of Glycal Byproduct in Mass Spectrum Formation of an elimination product from the glycosyl halide donor.This is a common side reaction, especially with certain promoters.[1] Consider changing the promoter or using a different type of glycosyl donor (e.g., a trichloroacetimidate).
Degradation of Product During Deprotection Use of harsh basic or acidic conditions for removing protecting groups.[1]1. Use milder deprotection conditions: For acetyl groups, Zemplén deacetylation with a catalytic amount of sodium methoxide in methanol is common. If the flavanone is base-sensitive, consider alternative protecting groups that can be removed under neutral or acidic conditions.2. Protect sensitive functionalities: If the flavanone core is susceptible to degradation, ensure it is stable under the chosen deprotection conditions before proceeding with the glycosylation.

Data Presentation

Table 1: Comparison of Yields for Different Flavanone Glycosylation Methods

Glycosylation MethodFlavanone SubstrateGlycosyl DonorPromoter/ConditionsYield (%)Reference
Koenigs-Knorr (modified)Flavanone derivatives2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromideAg₂O, quinoline/benzene30-70[1]
Phase-Transfer CatalysisPolyhydroxyflavonolAcetobromoglucoseBenzyltriethylammonium bromide, KOH, chloroform/water40-60[1]
Esterification5,7,4'-trihydroxyisoflavoneNot specifiedNaOH, dry acetone~65[1]
EsterificationFlavonolsAcetobromosugarsKOH or K₂CO₃, dry acetone5-10[1][3]
Gold-CatalyzedFully protected flavonolsGlycosyl o-hexynylbenzoatesPh₃PAuOTf80-95[1]

Experimental Protocols

Protocol 1: General Koenigs-Knorr Glycosylation of Naringenin (Illustrative)

This protocol is a representative example based on the principles of the Koenigs-Knorr reaction. Optimization will be required for specific substrates and desired outcomes.

Objective: To synthesize 7-O-glycosylated naringenin.

Materials:

  • Naringenin (with 4'-OH protected, e.g., as a benzyl ether)

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)

  • Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous quinoline or pyridine

  • Anhydrous dichloromethane (DCM) or chloroform

  • Molecular sieves (4 Å)

  • Celite

  • Sodium methoxide solution (catalytic)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Activate molecular sieves by heating under vacuum.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 4'-O-protected naringenin (1 equivalent) and freshly activated molecular sieves.

    • Add anhydrous DCM and stir the suspension.

    • Add silver(I) oxide (1.5 equivalents) and anhydrous quinoline (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes in the dark (wrap the flask in aluminum foil).

  • Glycosylation:

    • Dissolve acetobromoglucose (1.2 equivalents) in a minimal amount of anhydrous DCM.

    • Add the acetobromoglucose solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours in the dark. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Filter the mixture through a pad of Celite to remove silver salts. Wash the Celite pad with additional DCM.

    • Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Protected Glycoside:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the protected flavanone glycoside.

  • Deprotection (Deacetylation):

    • Dissolve the purified protected glycoside in anhydrous methanol.

    • Add a catalytic amount of freshly prepared sodium methoxide solution.

    • Stir at room temperature and monitor by TLC until all starting material is consumed.

    • Neutralize the reaction with Amberlite IR120 (H⁺) resin, filter, and concentrate the filtrate.

  • Final Purification:

    • Purify the deprotected glycoside by column chromatography or preparative HPLC to yield the final product.

  • Characterization:

    • Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.[3]

Visualizations

Logical Relationship for Troubleshooting Glycosylation Reactions

troubleshooting_glycosylation start Start Glycosylation Experiment check_outcome Analyze Reaction Mixture (TLC, LC-MS) start->check_outcome low_yield Problem: Low/No Yield check_outcome->low_yield Low Conversion regio_issue Problem: Regioisomer Mixture check_outcome->regio_issue Multiple Products (same mass) anomer_issue Problem: Anomeric Mixture check_outcome->anomer_issue Diastereomeric Products success Desired Product Obtained check_outcome->success Clean Reaction sol_yield Troubleshoot Yield: - Check reagent purity - Ensure anhydrous conditions - Optimize temp/time - Change promoter low_yield->sol_yield sol_regio Troubleshoot Regioselectivity: - Implement protecting groups - Optimize conditions (temp.) - Isomer separation regio_issue->sol_regio sol_anomer Troubleshoot Anomeric Ratio: - Use participating C-2 group - Change solvent - Optimize catalyst/temp - Isomer separation anomer_issue->sol_anomer sol_yield->start Re-run Experiment sol_regio->start Re-run Experiment sol_anomer->start Re-run Experiment

Caption: Troubleshooting workflow for common flavanone glycosylation issues.

Experimental Workflow for Selective Flavanone Glycosylation

glycosylation_workflow start Start: Flavanone (e.g., Naringenin) protection Step 1: Regioselective Protection (e.g., Protect 4'-OH) start->protection glycosylation Step 2: Glycosylation Reaction (e.g., Koenigs-Knorr) protection->glycosylation workup Step 3: Reaction Work-up & Purification glycosylation->workup deprotection Step 4: Deprotection (e.g., Deacetylation) workup->deprotection final_purification Step 5: Final Purification (HPLC or Column) deprotection->final_purification end Final Product: Regioselective Flavanone Glycoside final_purification->end

Caption: A typical experimental workflow for achieving regioselective glycosylation.

References

Troubleshooting Isohemiphloin purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Isohemiphloin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a flavonoid compound, specifically a flavanone C-glycoside.[1][2][3] It has a molecular formula of C21H22O10 and a molecular weight of approximately 434.4 g/mol .[1] Due to the sugar moiety, it is a polar compound, which dictates the chromatographic conditions required for its successful purification.[4][5]

Q2: What is the general strategy for purifying this compound from a crude plant extract?

A2: A typical purification strategy involves a multi-step process beginning with extraction, followed by one or more chromatographic separations. The process generally starts with a crude extraction using a polar solvent like methanol.[6] This is often followed by liquid-liquid partitioning to remove highly non-polar compounds (like chlorophyll and lipids) and very polar components.[6][7] The enriched fraction is then subjected to column chromatography (e.g., using Sephadex LH-20 or polyamide) for initial separation, and finally, preparative High-Performance Liquid Chromatography (HPLC) is used to achieve high purity.[5][6]

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A combination of techniques is usually most effective:

  • Thin-Layer Chromatography (TLC): Primarily used for rapid analysis of fractions, monitoring reaction progress, and optimizing solvent systems for column chromatography.[8]

  • Column Chromatography (CC): Essential for the initial large-scale separation of this compound from the crude extract. Adsorbents like Sephadex LH-20 are highly recommended for flavonoid separation.[5][9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The preferred method for final purification and achieving high-purity this compound, as well as for quantitative analysis.[5][10]

Q4: How do I select an appropriate solvent system (mobile phase)?

A4: Solvent selection is critical and depends on the chromatography technique and the polarity of this compound. Since this compound is a polar glycoside, polar solvent systems are required.[4] For column chromatography on adsorbents like Sephadex, methanol or ethanol are often used.[5] For reverse-phase HPLC, a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile is typical.[5][6] The ideal starting point for developing a solvent system for TLC or column chromatography for a glycosylated flavonoid is often a mixture like ethyl acetate-butanol-water.[4][11]

Section 2: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC21H22O10[1]
Molecular Weight434.397 g/mol [1]
AppearanceYellow powder[1]
ClassificationFlavonoid, Flavanone C-glycoside[2][3]

Table 2: Recommended Starting Solvent Systems for Flavonoid Chromatography

Chromatography TypeStationary PhaseRecommended Starting Solvent SystemTarget Flavonoid TypeReference
TLC / ColumnSilica GelHexane-Ethyl Acetate-Methanol-WaterFree Flavonoids (Aglycones)[4][11]
TLC / ColumnSilica GelEthyl Acetate-Butanol-WaterGlycosylated Flavonoids[4][11]
ColumnSephadex LH-20Methanol or EthanolFlavonoids (General)[5]
RP-HPLCC18Water/Methanol or Water/Acetonitrile (Gradient)Flavonoids (General)[5][10]

Section 3: Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting

Q: Why are my spots streaking or appearing as elongated bands? A: This is a common issue with several potential causes:

  • Sample Overloading: The most frequent cause. The concentration of the spotted sample is too high, exceeding the capacity of the stationary phase.[12]

    • Solution: Dilute your sample and re-spot. Applying a smaller volume or a more dilute solution will create a more compact spot.[12][13]

  • Inappropriate Solvent Polarity: The mobile phase may not be optimal for your compound.

    • Solution: Adjust the polarity of your solvent system. If the compound is polar, adding a small amount of a more polar solvent can help. For acidic or basic compounds, adding 0.1–2.0% of formic/acetic acid or triethylamine, respectively, can improve spot shape.[12]

  • Poor Sample Solubility: The sample may not be fully dissolved in the spotting solvent or may precipitate on the plate.

    • Solution: Ensure your sample is completely dissolved before spotting. Use a volatile solvent for spotting so it evaporates quickly.[14]

Q: Why can't I see any spots on my developed TLC plate? A: This can be frustrating, but it is usually solvable:

  • Sample Concentration Too Low: The amount of this compound in your sample may be below the detection limit.[15]

    • Solution: Concentrate your sample before spotting. Alternatively, apply the sample multiple times to the same spot, allowing the solvent to dry completely between applications.[12][15]

  • Compound Not UV-Active or Non-Responsive to Stain: this compound should be UV-active, but if you are looking for other compounds, this may be an issue.

    • Solution: Try different visualization methods. Use both short-wave (254 nm) and long-wave (365 nm) UV light. If that fails, use a chemical staining reagent appropriate for flavonoids.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your sample, the sample will dissolve into the solvent pool instead of migrating up the plate.[15]

    • Solution: Ensure the solvent level is always below the spotting line.[8]

  • Compound Evaporation: If the compound is volatile, it may have evaporated from the plate. This is unlikely for this compound but possible for other small molecules in the extract.

Q: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate. What should I do? A: This indicates that the polarity of your mobile phase is not matched to your compound and stationary phase.

  • Spots at the Bottom (Low Rf): The mobile phase is not polar enough to move the compound up the plate.[12]

    • Solution: Increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

  • Spots at the Top (High Rf): The mobile phase is too polar, causing the compound to travel with the solvent front.[12]

    • Solution: Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, decrease the proportion of ethyl acetate or increase the proportion of hexane.

Column Chromatography (CC) Troubleshooting

Q: My compound is not eluting from the column. What are the possible reasons? A: Several factors could prevent your compound from eluting:

  • Solvent System is Not Polar Enough: Similar to TLC, if the mobile phase lacks sufficient polarity, it cannot displace a polar compound like this compound from the stationary phase.

    • Solution: Gradually increase the polarity of your mobile phase (gradient elution). If you started with 100% ethyl acetate, you might slowly introduce methanol into the mobile phase.

  • Compound Degraded on the Column: Some compounds are unstable on certain stationary phases. Silica gel is acidic and can cause degradation of acid-sensitive compounds.[16]

    • Solution: First, test your compound's stability on a TLC plate by spotting it, letting it sit for an hour, and then developing it to see if degradation occurs.[17] If it is unstable, switch to a more inert stationary phase like Sephadex LH-20 or deactivated silica.[16]

  • Irreversible Adsorption: The compound may have bound irreversibly to the stationary phase.

    • Solution: This is less common but can happen. Try flushing the column with a very strong solvent (e.g., methanol with acid or base) to see if the compound can be recovered. This usually means the chosen stationary phase is unsuitable.

Q: I'm getting poor separation, and my fractions are all mixed. How can I improve this? A: Poor resolution is often due to technique or conditions:

  • Poor Column Packing: Channels or cracks in the stationary phase bed will lead to a non-uniform solvent front and broad, overlapping bands.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Using a slurry packing method is often most effective.[18]

  • Column Overloading: Applying too much sample for the amount of stationary phase will result in broad bands that cannot be resolved.

    • Solution: Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-5% of the stationary phase weight.

  • Inappropriate Solvent System: If the Rf values of the compounds to be separated are too close, they will be difficult to separate on a column.

    • Solution: Go back to TLC and optimize the solvent system to achieve better separation (larger ΔRf) between this compound and the major impurities.[19]

  • Flow Rate Too High: A very fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to poorer separation.[18]

    • Solution: Reduce the flow rate to allow for proper equilibration and separation.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My peaks are broad or tailing. How can I get sharper peaks? A: Peak broadening and tailing reduce resolution and accuracy.

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase will cause the sample band to spread before it reaches the column.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[20]

  • Column Overloading: Injecting too much mass of the sample onto the column.[21]

    • Solution: Dilute the sample or reduce the injection volume.

  • Secondary Interactions: Silanol groups on silica-based C18 columns can interact with polar compounds, causing tailing.

    • Solution: Add a buffer or an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups and the analyte.[21]

  • Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can lead to poor peak shape.

    • Solution: Replace the guard column. If the problem persists, try cleaning the analytical column according to the manufacturer's instructions or replace it.[22]

Q: Why are my peaks splitting into two? A: Peak splitting can be a sign of several issues:

  • Partially Blocked Frit/Column Inlet: Particulates from the sample or mobile phase can clog the column inlet frit, causing the sample band to be distributed unevenly.[20]

    • Solution: Filter all samples and mobile phases. Try back-flushing the column at a low flow rate. If this doesn't work, the column may need to be replaced.

  • Injection Solvent Incompatibility: If the injection solvent is not miscible with the mobile phase, it can cause peak distortion.[20]

    • Solution: Ensure the sample solvent is miscible with the mobile phase and is weaker than or of equal strength to the mobile phase.

  • Column Bed Collapse: A void has formed at the head of the column.

    • Solution: This is an irreversible problem, and the column must be replaced.[20]

Q: The retention time of my this compound peak is shifting between runs. What causes this? A: Unstable retention times make identification and quantification unreliable.

  • Inconsistent Mobile Phase Composition: Small errors in preparing the mobile phase can lead to significant shifts, especially if a component has a strong effect on retention.[22]

    • Solution: Prepare mobile phases carefully and consistently. Use a high-quality mixer if using an online gradient pump.

  • Poor Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time drift.[22]

    • Solution: Increase the equilibration time to ensure the column has fully returned to the initial conditions before the next injection.

  • Fluctuating Column Temperature: Temperature affects solvent viscosity and separation kinetics.[22]

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.

  • Changes in Flow Rate: A malfunctioning pump or a leak in the system can cause the flow rate to vary.[22]

    • Solution: Check for leaks in the system and verify the pump's performance.

Section 4: Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation

This protocol is a general method for extracting flavonoid glycosides from dried plant material.

  • Defatting: Macerate 100 g of powdered, dried plant material with n-hexane (or petroleum ether) for 24 hours to remove non-polar lipids and chlorophyll. Filter and discard the solvent. Repeat if the material is rich in fats.[10]

  • Methanol Extraction: Air-dry the defatted plant material. Extract the marc with 95% methanol using a Soxhlet apparatus or by maceration (3 times with fresh solvent) for 24-48 hours.[10][23]

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Liquid-Liquid Fractionation: a. Dissolve the crude extract in a minimal amount of water. b. Sequentially partition the aqueous solution with solvents of increasing polarity, such as dichloromethane and then ethyl acetate. c. The highly polar this compound is expected to remain predominantly in the final aqueous or ethyl acetate fraction. Analyze all fractions by TLC to track the compound of interest.

Protocol 2: Preparative Column Chromatography on Sephadex LH-20

This protocol is suitable for the separation of flavonoids from the enriched fraction obtained above.

  • Column Preparation: Swell an appropriate amount of Sephadex LH-20 gel in methanol for several hours. Pack a glass column with the swollen gel to the desired bed height, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the dried, enriched fraction in a minimum volume of methanol. Carefully load the sample onto the top of the column bed.[17]

  • Elution: Elute the column with 100% methanol as the mobile phase.[5] Maintain a constant, slow flow rate for optimal separation.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL) using a fraction collector.

  • Analysis: Analyze the collected fractions using analytical TLC to identify which ones contain this compound. Pool the pure or semi-pure fractions containing the target compound.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.

Section 5: Diagrams and Workflows

PurificationWorkflow Start Crude Plant Material Extract Solvent Extraction (e.g., Methanol) Start->Extract Partition Liquid-Liquid Partitioning Extract->Partition CC Column Chromatography (e.g., Sephadex LH-20) Partition->CC TLC TLC Analysis of Fractions CC->TLC Monitor HPLC Preparative RP-HPLC TLC->HPLC Pool & Purify End Pure this compound HPLC->End

Caption: General workflow for the purification of this compound.

TLCTroubleshooting Problem Poor TLC Result: Streaking or Bad Rf Cause1 Is the Spot Elongated or Streaking? Problem->Cause1 Cause2 Is Rf Too High (>0.8) or Too Low (<0.2)? Problem->Cause2 Sol1a Sample is likely overloaded. Dilute sample and re-spot. Cause1->Sol1a Yes Sol1b Sample may be unstable or acidic/basic. Add acid/base modifier to mobile phase. Cause1->Sol1b No, spot is tight but streaks Sol2a Rf Too High: Eluent is too polar. Decrease polarity (e.g., add more hexane). Cause2->Sol2a Too High Sol2b Rf Too Low: Eluent is not polar enough. Increase polarity (e.g., add more ethyl acetate). Cause2->Sol2b Too Low

Caption: Troubleshooting logic for common TLC separation issues.

HPLCTroubleshooting Problem HPLC Peak Shape Issue: Broad or Tailing Peak Cause1 Is injection solvent stronger than mobile phase? Problem->Cause1 Cause2 Is the peak tailing (asymmetrical)? Cause1->Cause2 No Sol1 Dissolve sample in mobile phase or inject smaller volume. Cause1->Sol1 Yes Cause3 Is the column pressure high? Cause2->Cause3 No Sol2 Secondary interactions occurring. Add 0.1% formic acid to mobile phase. Cause2->Sol2 Yes Sol3 Column or guard column is contaminated/worn. Clean or replace column. Cause3->Sol3 Yes

Caption: Troubleshooting logic for HPLC peak shape problems.

References

Technical Support Center: Interpreting Complex NMR Spectra of C-Glycosylflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of C-glycosylflavonoids. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the structural elucidation of these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Signal Doubling and Broadening in ¹H and ¹³C NMR Spectra

Q1: Why do I observe more signals in my ¹H and ¹³C NMR spectra than expected for my C-glycosylflavonoid? Many signals appear as pairs or are significantly broadened.

A1: This phenomenon is most likely due to the presence of rotational isomers (rotamers) . Restricted rotation around the C-C single bond connecting the sugar moiety to the flavonoid aglycone can lead to the existence of two or more stable conformers at room temperature.[1][2][3] These rotamers are distinct on the NMR timescale, resulting in a duplication of signals for the nuclei near the site of restricted rotation.

Troubleshooting Steps:

  • Variable-Temperature (VT) NMR Experiments: To confirm the presence of rotamers, acquiring a series of ¹H NMR spectra at different temperatures is the most definitive method.[1][3]

    • As the temperature is increased, the rate of rotation around the C-C bond increases.

    • If rotamers are present, the paired signals will broaden and eventually coalesce into single, sharp peaks at a specific temperature known as the coalescence temperature (Tc).[1][4]

    • Conversely, lowering the temperature may resolve broad signals into distinct pairs.

  • Solvent Effects: The equilibrium between rotamers can be influenced by the solvent.[2] Acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, Pyridine-d₅) may alter the chemical shifts and potentially simplify the spectrum.

Issue 2: Severe Signal Overlap in the Aromatic and Sugar Regions

Q2: The aromatic and sugar regions of my ¹H NMR spectrum are very crowded, making it impossible to assign individual protons. How can I resolve these signals?

A2: Signal overlap is a common challenge due to the large number of protons with similar chemical environments in C-glycosylflavonoids.[5][6] A combination of 2D NMR experiments is essential for resolving and assigning these signals.

Troubleshooting & Resolution Strategies:

  • 2D Homonuclear Correlation Spectroscopy (COSY): A COSY experiment will reveal proton-proton (¹H-¹H) coupling networks. This is the first step to trace the spin systems within the sugar moiety and the aromatic rings.

  • Total Correlation Spectroscopy (TOCSY): If a proton signal is well-resolved, a 1D or 2D TOCSY experiment can be used to identify all protons within that spin system. This is particularly useful for identifying all the protons of a sugar ring from a single, well-resolved anomeric proton signal.

  • 2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC): An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment correlates protons directly to their attached carbons.[7][8] This allows the dispersion of the crowded proton signals into the wider chemical shift range of the ¹³C spectrum, aiding in the resolution of overlapping proton signals.

  • High-Resolution Spectrometers: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and can help to resolve overlapping signals.

Issue 3: Differentiating Between 6-C and 8-C Glycosylflavonoid Isomers

Q3: I have isolated a C-glycosylflavonoid, but I am struggling to determine if the sugar is attached at the C-6 or C-8 position of the A-ring. Which NMR experiments are most informative?

A3: The differentiation between 6-C and 8-C isomers relies on long-range ¹H-¹³C correlations and through-space interactions. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical tool for this purpose.

Key Diagnostic Correlations in HMBC:

  • Anomeric Proton (H-1'') Correlations: The anomeric proton of the sugar moiety will show long-range correlations (typically ³J) to the carbons of the flavonoid A-ring.

    • For a 6-C-glycosylflavonoid: The anomeric proton (H-1'') will show HMBC correlations to C-5, C-6, and C-7 of the flavonoid A-ring. The key correlation is to C-5 .

    • For an 8-C-glycosylflavonoid: The anomeric proton (H-1'') will show HMBC correlations to C-7, C-8, and C-9 of the flavonoid A-ring. The key correlation is to C-7 and C-9 .

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect protons that are close in space.

    • For a 6-C-glycosylflavonoid: An NOE may be observed between the anomeric proton (H-1'') and the H-5 proton of the A-ring.

    • For an 8-C-glycosylflavonoid: An NOE may be observed between the anomeric proton (H-1'') and the protons of a C-7 substituent (e.g., a methoxy group).

Experimental Protocols

1. NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data.

  • Sample Purity: Ensure the isolated C-glycosylflavonoid is as pure as possible. Residual solvents or impurities can complicate the spectra.

  • Sample Amount:

    • For ¹H NMR: 5-25 mg of the compound.[9]

    • For ¹³C NMR: 50-100 mg is recommended for a timely acquisition.[9]

  • Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, Acetone-d₆). DMSO-d₆ is often used as it can dissolve a wide range of flavonoids and allows for the observation of hydroxyl protons.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.[10][11]

  • NMR Tubes: Use high-quality, clean, and unscratched NMR tubes to ensure good shimming and spectral resolution.[12]

2. Standard NMR Experiments for Structure Elucidation

The following is a typical workflow for the structural elucidation of C-glycosylflavonoids:

  • ¹H NMR: Provides information on the number and type of protons, their chemical environment, and scalar couplings.

  • ¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of carbon atoms. DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

  • COSY: Establishes ¹H-¹H correlations within a spin system.

  • HSQC (or HMQC): Correlates protons to their directly attached carbons (¹JCH).

  • HMBC: Provides information on long-range ¹H-¹³C correlations (²JCH and ³JCH), which are essential for connecting different structural fragments, such as the sugar and the aglycone.[7][8]

  • NOESY (or ROESY): Reveals through-space correlations between protons that are close to each other (<5 Å), providing insights into the 3D structure and stereochemistry.[13][14] This is particularly useful for determining the conformation around the C-glycosidic bond.[15]

Data Presentation: Typical Chemical Shift Ranges

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for C-glycosylflavonoids. Note that these values can vary depending on the specific structure, substitution patterns, and the solvent used.[16][17][18]

Nucleus Typical Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) Notes
Flavonoid A-Ring Protons
H-3~6.2 - 6.9
H-5~12.0 - 13.5If hydroxylated, appears as a sharp singlet due to intramolecular H-bonding.
H-6 / H-8~6.0 - 6.8Chemical shift is highly dependent on glycosylation at the adjacent position.
Flavonoid B-Ring Protons
H-2', H-6'~7.5 - 8.2
H-3', H-5'~6.8 - 7.2
Sugar Moiety Protons
Anomeric H-1''~4.5 - 5.2Typically a doublet.
Other Sugar Protons~3.0 - 4.5Often a complex, overlapping region.
Flavonoid Carbons
C-2~160 - 165
C-3~102 - 106
C-4 (Carbonyl)~180 - 185
C-5~160 - 164
C-6 / C-8 (Glycosylated)~108 - 112The carbon bearing the sugar is shifted downfield.
C-7~162 - 166
C-9~155 - 160
C-10~103 - 108
Sugar Moiety Carbons
Anomeric C-1''~72 - 76
Other Sugar Carbons~60 - 82

Visualizations

Experimental Workflow for NMR Data Acquisition and Analysis

experimental_workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation H1 1D ¹H NMR proton_assignment Assign ¹H Spin Systems H1->proton_assignment C13 1D ¹³C & DEPT carbon_assignment Assign Carbons C13->carbon_assignment COSY 2D COSY COSY->proton_assignment HSQC 2D HSQC HSQC->carbon_assignment HMBC 2D HMBC fragment_connection Connect Structural Fragments HMBC->fragment_connection NOESY 2D NOESY/ROESY stereochem Determine Stereochemistry & Conformation NOESY->stereochem proton_assignment->carbon_assignment carbon_assignment->fragment_connection fragment_connection->stereochem final_structure Propose Final Structure stereochem->final_structure

Caption: Workflow for NMR data acquisition and analysis.

Logical Relationship for Distinguishing 6-C vs. 8-C Isomers

isomer_differentiation start Anomeric Proton (H-1'') hmbc HMBC Correlation to: start->hmbc c5 C-5 hmbc->c5 Yes c7_c9 C-7 and C-9 hmbc->c7_c9 No isomer6 6-C-Glycosyl Isomer c5->isomer6 isomer8 8-C-Glycosyl Isomer c7_c9->isomer8

Caption: Decision tree for isomer identification using HMBC.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Isohemiphloin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Isohemiphloin and related flavonoid compounds. This resource provides guidance for researchers, scientists, and drug development professionals to identify, diagnose, and mitigate matrix effects, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification and poor reproducibility.[3] In the analysis of natural products like flavonoids, complex matrices from plant or biological samples are common sources of these interferences.[4]

Q2: What are the common signs of matrix effects in my LC-MS data for this compound?

A2: Common indicators of matrix effects include poor peak shape, inconsistent signal intensity between injections, high variability in quantification results, and a significant difference between the slopes of calibration curves prepared in pure solvent versus a sample matrix.[1]

Q3: What are the primary causes of matrix effects?

A3: Matrix effects are primarily caused by co-eluting endogenous substances from the sample, such as salts, proteins, phospholipids, and other small molecules, that compete with the analyte of interest (this compound) for ionization in the MS source.[2][3][5] The complexity of the sample matrix is a major contributing factor.[4]

Q4: How can I confirm that matrix effects are impacting my this compound analysis?

A4: Two primary methods to confirm matrix effects are the post-column infusion experiment and a comparison of calibration curves. The post-column infusion technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6] Comparing the slope of a calibration curve prepared in a pure solvent to one prepared in a matrix extract (matrix-matched) can quantitatively assess the extent of the matrix effect.[1]

Q5: What is the mechanism of ion suppression?

A5: Ion suppression in electrospray ionization (ESI) can occur through several mechanisms. Co-eluting compounds can compete with the analyte for the limited surface area of the ESI droplets, alter the droplet's physical properties (e.g., viscosity, surface tension), or compete for gas-phase proton transfer, all of which can reduce the efficiency of analyte ion formation.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and mitigate matrix effects during the LC-MS analysis of this compound.

Guide 1: Diagnosing Matrix Effects

If you suspect matrix effects are affecting your results, follow this workflow to diagnose the issue.

cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Conclusion A Inconsistent signal, poor peak shape, or high variability in this compound quantification? B Perform Post-Column Infusion Experiment A->B YES C Prepare and Compare Calibration Curves (Solvent vs. Matrix-Matched) A->C D Significant difference in slopes or dips in infusion signal? B->D C->D E Matrix Effects Confirmed D->E YES F Matrix Effects Not Significant D->F NO

Caption: A workflow diagram for troubleshooting matrix effects.

Guide 2: Mitigating Matrix Effects

Once matrix effects are confirmed, the following strategies can be employed to minimize their impact.

cluster_0 Mitigation Strategies Start Matrix Effects Confirmed A Optimize Sample Preparation Start->A B Improve Chromatographic Separation Start->B C Use an Internal Standard Start->C D Dilute the Sample Start->D End Accurate Quantification A->End B->End C->End D->End

Caption: Strategies to mitigate confirmed matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

Objective: To qualitatively identify retention time windows where ion suppression or enhancement occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Standard solution of this compound

  • Blank matrix extract

Procedure:

  • Set up the LC system with your analytical column and mobile phases.

  • Disconnect the LC outlet from the MS source.

  • Connect the LC outlet to one inlet of a tee-union.

  • Connect the syringe pump containing the this compound standard solution to the second inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS source.

  • Begin infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min).[1]

  • Start the LC gradient without an injection and monitor the signal of the this compound precursor ion to establish a stable baseline.[1]

  • Inject a blank matrix extract onto the LC column.

  • Monitor the signal of the infused this compound. Any significant deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[1]

Protocol 2: Evaluation of Matrix Effect using Calibration Curves

Objective: To quantitatively determine the extent of matrix effects.

Procedure:

  • Prepare a series of calibration standards for this compound in a pure solvent (e.g., methanol or acetonitrile).

  • Prepare a second series of calibration standards at the same concentrations by spiking the this compound standard into a blank matrix extract. These are your matrix-matched standards.

  • Analyze both sets of calibration standards using your LC-MS method.

  • Construct calibration curves for both the solvent-based and matrix-matched standards.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Slopematrix-matched / Slopesolvent - 1) * 100

A negative ME value indicates ion suppression, while a positive value indicates ion enhancement. An ME value between -20% and 20% is often considered acceptable, but this can vary depending on the assay requirements.

Data Presentation

The following table summarizes reported matrix effects for various flavonoids in different matrices, which can serve as a reference for the potential extent of matrix effects you might observe for this compound.

FlavonoidMatrixMatrix Effect (%)Reference
RutinRed Onion-44 to -0.5[7]
QuercetinRed Onion-44 to -0.5[7]
HesperidinOrange Peel-44 to -0.5[7]
HesperetinOrange Peel-44 to -0.5[7]
KaempferolHoney-44 to -0.5[7]

Advanced Mitigation Strategies

Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For flavonoids, LLE with solvents like ethyl acetate can be effective.[8] Double LLE, using a non-polar solvent wash first, can further improve cleanup.[8]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte or interferences, allowing for their separation. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[9]

  • Protein Precipitation (PPT): While a simple method, PPT is often less effective at removing matrix components compared to LLE and SPE.[9] However, specialized PPT plates that retain phospholipids can improve its efficacy.[8]

Chromatographic Separation:

  • Optimize the LC gradient to separate this compound from co-eluting matrix components.

  • Consider using a different stationary phase or a column with a smaller particle size (e.g., UPLC) to improve resolution.[9]

Internal Standards:

  • The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[10] If a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively.[11]

References

Preventing degradation of Isohemiphloin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Isohemiphloin during extraction. As specific literature on this compound stability is limited, the guidance provided is based on established principles for the extraction and stabilization of flavonoids, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a flavonoid compound.[1] Like many flavonoids, it is susceptible to degradation when subjected to certain environmental factors during the extraction process. This degradation can lead to reduced yield and compromised purity of the final extract, impacting subsequent research and development activities. Factors influencing the stability of flavonoids include pH, temperature, light, choice of solvent, and the presence of certain metal ions.[2][3]

Q2: What are the most common signs of this compound degradation?

Common indicators of flavonoid degradation include a change in color of the extract, the appearance of precipitates, and a lower than expected yield of the target compound as determined by analytical methods such as HPLC.

Q3: Which solvents are recommended for this compound extraction to minimize degradation?

The choice of solvent is critical for both extraction efficiency and stability. For flavonoids, polar solvents like ethanol and methanol are widely used.[4] The polarity of the solvent should be matched to that of this compound. For glycosylated flavonoids, aqueous mixtures of alcohols are often effective.[5] It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.

Q4: How does pH affect the stability of this compound during extraction?

The pH of the extraction medium can significantly impact the stability of flavonoids. Generally, a slightly acidic environment (pH 2.5-3.5) can increase the stability and recovery of flavonoids.[6] Alkaline conditions (pH > 7) should be avoided as they can promote the degradation of many flavonoids.

Q5: Can temperature fluctuations during extraction lead to this compound degradation?

Yes, high temperatures can accelerate the degradation of flavonoids.[5] While elevated temperatures can sometimes improve extraction kinetics, it is a critical parameter to control. It is generally recommended to use the lowest temperature that allows for efficient extraction. For many flavonoid extraction methods, temperatures above 75°C may promote degradation.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Extraction Optimize the solvent-to-solid ratio. A higher ratio (e.g., 1:50 or 1:100) can ensure more complete extraction.[6] Increase extraction time or consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency.[6][7]
Degradation during Extraction Review and optimize all extraction parameters. Control temperature, protect the extraction from light, and adjust the pH to a slightly acidic range.
Improper Solvent Choice Experiment with different polar solvents (e.g., ethanol, methanol) and their aqueous mixtures to find the optimal solvent for this compound. The solubility of flavonoids is influenced by their specific structure (aglycone vs. glycoside).[5]
Issue 2: Presence of Impurities or Degradation Products in the Final Extract

Possible Causes & Solutions:

CauseRecommended Action
Exposure to Light Conduct the entire extraction process in the dark or under amber light to prevent photodegradation.[3]
High Extraction Temperature Lower the extraction temperature. If using methods like Soxhlet extraction, which requires high temperatures, consider alternative methods like UAE or MAE that can be performed at lower temperatures.[8]
Unfavorable pH Buffer the extraction solvent to a slightly acidic pH (e.g., pH 3-4) to improve flavonoid stability.[6]
Presence of Metal Ions Use deionized water and high-purity solvents. Avoid contact with metal surfaces that could leach ions like Fe³⁺, Cu²⁺, or Zn²⁺, which are known to degrade flavonoids.[3] Consider adding a chelating agent like EDTA if metal ion contamination is suspected.
Oxidation Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. The addition of antioxidants like ascorbic acid may also be beneficial.[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize extraction efficiency while minimizing degradation by using a modern, low-temperature technique.

Materials:

  • Dried and powdered plant material

  • 80% Ethanol (v/v) in deionized water, acidified to pH 3.0 with formic acid

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Amber glass vials for storage

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 200 mL of the acidified 80% ethanol solution (a 1:20 solid-to-liquid ratio).

  • Place the mixture in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 300 W.

  • Maintain the temperature of the water bath at 40°C.

  • Sonicate for 30 minutes.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Decant the supernatant.

  • Concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C.

  • Store the concentrated extract in amber glass vials at -20°C.

Visualizations

Logical Relationship for Troubleshooting Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield CheckExtraction Review Extraction Parameters Start->CheckExtraction Incomplete Extraction? CheckDegradation Assess for Degradation Start->CheckDegradation Degradation Suspected? SolventRatio Optimize Solvent:Solid Ratio CheckExtraction->SolventRatio ExtractionTime Adjust Extraction Time/Method CheckExtraction->ExtractionTime SolventChoice Test Alternative Solvents CheckExtraction->SolventChoice Temperature Lower Extraction Temperature CheckDegradation->Temperature pH Adjust to Acidic pH CheckDegradation->pH Light Protect from Light CheckDegradation->Light ImprovedYield Improved Yield SolventRatio->ImprovedYield ExtractionTime->ImprovedYield Temperature->ImprovedYield pH->ImprovedYield Light->ImprovedYield SolventChoice->ImprovedYield

Caption: Troubleshooting workflow for low this compound yield.

Experimental Workflow for Preventing this compound Degradation

Degradation_Prevention_Workflow Start Start: Plant Material Preparation Extraction Extraction Step (e.g., UAE/MAE) Start->Extraction ControlTemp Control Temperature (< 50°C) Extraction->ControlTemp ControlpH Acidify Solvent (pH 3-4) Extraction->ControlpH ProtectLight Protect from Light Extraction->ProtectLight InertAtmosphere Use Inert Atmosphere (Optional) Extraction->InertAtmosphere Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Removal (Low Temperature) Filtration->Concentration Storage Store in Dark at -20°C Concentration->Storage

Caption: Key steps to prevent this compound degradation during extraction.

References

Technical Support Center: Scaling Up the Synthesis of Compound X (Isohemiphloin-like) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers scaling up the synthesis of novel isoquinoline alkaloids, exemplified by "Compound X (Isohemiphloin-like)," for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when scaling up the synthesis of Compound X from milligram to gram scale?

When scaling up, it is crucial to re-optimize several parameters that may not have been critical at a smaller scale. Key considerations include:

  • Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions can behave differently in larger volumes. Monitor the internal temperature closely and ensure your reactor has adequate heat exchange capacity.

  • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients, resulting in side reactions and decreased yield. The type of stirrer, stirring speed, and vessel geometry are important factors.

  • Reagent Addition Rate: Slow, controlled addition of reagents is often necessary to manage reaction temperature and minimize impurity formation.

  • Solvent Volume and Purity: While reducing solvent volume can seem more efficient, it can also lead to precipitation of intermediates or products. Ensure the solvent-to-reagent ratio is optimized for the larger scale. The purity of solvents and reagents becomes more critical at scale, as impurities can accumulate and affect the reaction outcome.

  • Work-up and Purification: Extraction and chromatography techniques need to be adapted for larger volumes. Consider the feasibility of crystallization as a more scalable purification method.

Q2: My scaled-up reaction is giving a lower yield and more impurities compared to the small-scale synthesis. What are the likely causes?

This is a common issue in process scale-up. Potential causes include:

  • Inefficient Heat Transfer: Localized "hot spots" in the reactor can lead to thermal decomposition of reactants or products.

  • Poor Mixing: Incomplete mixing can result in uneven reaction progress and the formation of byproducts.

  • Changes in Reaction Time: The optimal reaction time may differ at a larger scale due to the factors mentioned above. It's advisable to monitor the reaction progress using techniques like TLC or LC-MS.

  • Air and Moisture Sensitivity: Reactions that are sensitive to air or moisture may be more challenging to control in larger vessels. Ensure an inert atmosphere is maintained throughout the process.

Q3: What are the best practices for purifying large quantities of Compound X?

For gram-scale and beyond, traditional column chromatography can become cumbersome and expensive. Consider the following scalable purification strategies:

  • Crystallization: This is the most cost-effective and scalable method for purifying solid compounds. Experiment with different solvent systems to find conditions that yield high purity and recovery.

  • Liquid-Liquid Extraction: Optimize pH and solvent choice to selectively extract your compound of interest and remove impurities.

  • Preparative HPLC: While more expensive, this can be a viable option for high-purity requirements, especially for final product polishing.

Q4: How do I formulate Compound X for in vivo studies?

The formulation will depend on the physicochemical properties of Compound X (e.g., solubility, stability) and the intended route of administration.

  • Aqueous Solubility: If the compound is poorly soluble in water, consider using co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility.

  • Stability: Assess the stability of the compound in the formulation vehicle under storage and experimental conditions.

  • Toxicity of Excipients: Ensure that all formulation components are non-toxic and approved for in vivo use at the intended concentrations.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause Suggested Solution
Low Reaction Yield Incomplete reaction, side reactions, product decomposition.Monitor reaction progress by TLC/LC-MS to determine optimal reaction time. Optimize temperature and reagent stoichiometry. Ensure inert atmosphere if reactants are air-sensitive.
High Impurity Profile Sub-optimal reaction conditions, impure starting materials.Re-purify starting materials. Optimize reaction temperature and reagent addition rate. Investigate alternative purification methods for the final product.
Product Precipitation During Reaction Low solubility of the product in the reaction solvent at the given concentration.Increase solvent volume. Consider a solvent system in which the product is more soluble.
Inconsistent Results Between Batches Variation in raw material quality, reaction conditions, or work-up procedures.Source high-purity, consistent raw materials. Standardize all reaction and work-up protocols. Implement in-process controls to monitor key parameters.
In Vivo Study Troubleshooting
Issue Possible Cause Suggested Solution
Poor Bioavailability Low aqueous solubility, rapid metabolism, poor absorption.Improve formulation to enhance solubility. Consider co-administration with a metabolic inhibitor (if ethically permissible and relevant to the study). Investigate alternative routes of administration.
Observed Toxicity in Animal Models Inherent toxicity of the compound, toxic impurities, or formulation vehicle toxicity.Purify the compound to >99% to eliminate the possibility of toxic impurities. Conduct a dose-response study to determine the maximum tolerated dose (MTD). Run a vehicle-only control group to assess the toxicity of the formulation.
Precipitation of Compound Upon Injection Poor solubility of the compound in physiological fluids.Re-formulate to improve solubility and stability in aqueous environments. Consider using a slower infusion rate.

Experimental Protocols

General Protocol for a Scaled-Up Pictet-Spengler Reaction for Isoquinoline Alkaloid Synthesis

The Pictet-Spengler reaction is a common method for synthesizing tetrahydroisoquinoline scaffolds.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve the starting phenethylamine derivative (0.5 mol) in an appropriate solvent (e.g., toluene, 500 mL).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add the aldehyde or ketone (0.55 mol) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (200 mL). Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by preparative column chromatography.

Data Presentation

Table 1: Comparison of Small-Scale vs. Scaled-Up Synthesis of Compound X
Parameter Small-Scale (1 mmol) Scaled-Up (0.5 mol)
Yield 85%70%
Purity (by HPLC) 98%95%
Reaction Time 8 hours18 hours
Purification Method Flash ChromatographyCrystallization
Table 2: Formulation Parameters for In Vivo Studies of Compound X
Parameter Formulation A Formulation B
Vehicle 10% DMSO, 40% PEG400, 50% Saline20% Solutol HS 15 in Water
Maximum Concentration 5 mg/mL10 mg/mL
Stability (4°C, 1 week) StableStable
Route of Administration Intraperitoneal (IP)Oral (PO)

Visualizations

experimental_workflow cluster_synthesis Synthesis Scale-Up cluster_invivo In Vivo Study Preparation start Starting Materials reaction Scaled-Up Reaction start->reaction 1. Reagent Addition workup Work-up & Extraction reaction->workup 2. Quenching purification Purification (Crystallization) workup->purification 3. Isolation product Pure Compound X (>95%) purification->product formulation Formulation Development product->formulation qc Quality Control (Purity, Stability) formulation->qc animal_study In Vivo Administration qc->animal_study

Caption: A high-level workflow for the scaled-up synthesis and in vivo study preparation of Compound X.

troubleshooting_logic start Low In Vivo Efficacy solubility Is the compound soluble in the formulation? start->solubility purity Is the compound purity >99%? solubility->purity Yes reformulate Action: Re-formulate solubility->reformulate No bioavailability Is there sufficient bioavailability? purity->bioavailability Yes repurify Action: Re-purify purity->repurify No pk_study Action: Conduct Pharmacokinetic Study bioavailability->pk_study Unknown intrinsic_activity Conclusion: Low Intrinsic Activity bioavailability->intrinsic_activity Yes

Caption: A decision tree for troubleshooting unexpected results in in vivo studies.

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Isohemiphloin and Naringenin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of existing literature and experimental data provides a comparative analysis of the antioxidant properties of isohemiphloin and the well-studied flavonoid, naringenin. This guide synthesizes available quantitative data, details the experimental methodologies used for their assessment, and visualizes the key antioxidant mechanisms and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of these natural compounds.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and naringenin have been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. It is important to note that direct comparative studies between this compound and naringenin are limited; therefore, the data presented is a compilation from separate studies.

CompoundAssayIC50 / ActivityReference
This compound (Isoespintanol) DPPH27.0 ± 1.5 µM[1]
ABTS45.0 ± 2.1 µM[1]
FRAP105.3 ± 4.5 µmol Fe(II)/g[1]
Naringenin DPPHIC50 values vary significantly depending on the study, ranging from approximately 15 µg/mL to over 100 µg/mL.[2]
ABTSIC50 values are generally lower than for DPPH, indicating higher activity. For example, one study reported an SC50 of 1.5 µg/mL.[3]
FRAPDemonstrates ferric reducing ability, though quantitative values are study-dependent.
Hydroxyl Radical ScavengingEffective scavenger.[4]
Superoxide Radical ScavengingEffective scavenger.[4]

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. The data for this compound is derived from a study on isoespintanol.

Mechanisms of Antioxidant Action

Both this compound and naringenin exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom or an electron to neutralize free radicals.

This compound (Isoespintanol) , a phenolic compound, likely follows the classical antioxidant mechanisms of hydrogen atom transfer (HAT) and single electron transfer (SET). The presence of hydroxyl groups on its aromatic ring allows for the donation of a hydrogen atom to a free radical, thereby stabilizing it. The resulting radical of this compound is resonance-stabilized, making it less reactive.

Naringenin , a flavanone, also functions through HAT and SET mechanisms.[4] Its antioxidant activity is attributed to the hydroxyl groups on its A and B rings.[1] Beyond direct radical scavenging, naringenin can also chelate metal ions involved in the generation of reactive oxygen species (ROS) and modulate the activity of enzymes involved in oxidative stress.[4][5]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Antioxidant_H Antioxidant-OH Radical Free Radical (R•) Antioxidant_H->Radical H• Antioxidant_Radical Antioxidant Radical (A•) Antioxidant_H->Antioxidant_Radical becomes Stable_Molecule Stable Molecule (RH) Radical->Stable_Molecule becomes Antioxidant_SET Antioxidant Radical_SET Free Radical (R•) Antioxidant_SET->Radical_SET e- Antioxidant_Cation Antioxidant Cation (A+) Antioxidant_SET->Antioxidant_Cation becomes Radical_Anion Radical Anion (R-) Radical_SET->Radical_Anion becomes

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (typically 0.1 mM).

  • Reaction Mixture: A specific volume of the antioxidant solution (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined from a plot of inhibition percentage against antioxidant concentration.[6][7]

DPPH_Workflow Start Prepare DPPH Solution (in Methanol) Mix Mix Antioxidant and DPPH Solutions Start->Mix Prepare_Sample Prepare Antioxidant Solutions (Varying Concentrations) Prepare_Sample->Mix Incubate Incubate in Dark (e.g., 30 minutes) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End Results Calculate->End

ABTS Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with ethanol or phosphate buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the antioxidant solution is added to a larger volume of the ABTS•+ working solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the antioxidant is compared to that of Trolox, a water-soluble vitamin E analog.[8][9]

ABTS_Workflow Start Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Dilute Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm Start->Dilute Mix Mix Antioxidant and ABTS•+ Solutions Dilute->Mix Prepare_Sample Prepare Antioxidant Solutions Prepare_Sample->Mix Measure Measure Absorbance (at 734 nm after ~6 min) Mix->Measure Calculate Calculate % Inhibition or TEAC Measure->Calculate End Results Calculate->End

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Reaction Mixture: The FRAP reagent is warmed to 37°C. A small volume of the antioxidant solution is then added to a larger volume of the FRAP reagent.

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specified time (e.g., 4 minutes).

  • Calculation: The antioxidant activity is determined by comparing the absorbance change in the sample mixture with a standard curve generated using a known concentration of FeSO₄. The results are expressed as µmol Fe(II) equivalents per gram or liter of the sample.[10][11]

FRAP_Workflow Start Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Warm Warm FRAP Reagent to 37°C Start->Warm Mix Mix Antioxidant and FRAP Reagent Warm->Mix Prepare_Sample Prepare Antioxidant Solutions Prepare_Sample->Mix Measure Measure Absorbance (at 593 nm after ~4 min) Mix->Measure Calculate Calculate Ferric Reducing Power (vs. FeSO₄ Standard Curve) Measure->Calculate End Results Calculate->End

Conclusion

Both this compound and naringenin demonstrate significant antioxidant potential through their ability to scavenge free radicals. The available data suggests that both compounds are effective, though their relative efficacy can vary depending on the specific assay used. Naringenin's antioxidant mechanisms are well-documented and include metal chelation and enzymatic modulation in addition to direct radical scavenging. The antioxidant mechanisms of this compound are less studied but are presumed to be similar to other phenolic compounds. Further direct comparative studies are warranted to fully elucidate the relative antioxidant potencies and therapeutic potential of these two natural compounds.

References

A Comparative Analysis of the Bioactivity of Isohemiphloin and its Aglycone, Naringenin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of the flavonoid glycoside isohemiphloin and its aglycone, naringenin. This guide synthesizes available data on their antioxidant and anti-inflammatory properties, delves into the underlying molecular mechanisms, and provides detailed experimental protocols for key assays.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are renowned for their wide range of biological activities. A key structural feature of many flavonoids is the presence of a sugar moiety, which classifies them as glycosides. The removal of this sugar group results in the corresponding aglycone. This structural difference often has a significant impact on the bioavailability and biological efficacy of the compound.

This guide focuses on a comparative analysis of this compound and its aglycone. This compound, chemically identified as (S)-8-beta-D-Glucopyranosyl-4',5,7-trihydroxyflavanone, is a flavonoid glycoside. Its aglycone, the non-sugar component, is 4',5,7-trihydroxyflavanone, commonly known as naringenin. Naringenin is a well-studied flavanone found in citrus fruits and is recognized for its antioxidant and anti-inflammatory properties.[1][2][3]

Comparative Bioactivity: Antioxidant and Anti-inflammatory Effects

The presence of a sugar molecule can influence the antioxidant and anti-inflammatory properties of flavonoids. Generally, the aglycone form exhibits more potent bioactivity in in vitro assays due to the greater availability of free hydroxyl groups, which are crucial for radical scavenging and metal chelation.[4][5]

Antioxidant Activity

Studies comparing naringin and its aglycone naringenin have consistently demonstrated that naringenin possesses superior antioxidant and radical scavenging capabilities.[4][5] This enhanced activity of the aglycone is attributed to the free hydroxyl groups on the flavonoid skeleton, which are masked by the sugar moiety in the glycoside form.

Table 1: Comparison of Antioxidant Activities

Bioactivity AssayThis compound (inferred from Naringin data)Naringenin (Aglycone)Key Findings
Hydroxyl Radical Scavenging ModerateHighNaringenin shows significantly higher efficiency in scavenging hydroxyl radicals compared to its glycoside form.[4]
Superoxide Radical Scavenging ModerateHighThe aglycone, naringenin, is a more potent scavenger of superoxide radicals.[4]
DPPH Radical Scavenging Lower ActivityHigher ActivityNaringenin demonstrates greater DPPH radical scavenging activity.[6]
ABTS Radical Scavenging Lower ActivityHigher ActivityThe aglycone form is more effective at scavenging ABTS radicals.
Metal Chelating Activity Lower ActivityHigher ActivityNaringenin is a more active chelator of metallic ions than its glycoside counterpart.[4][5]
Inhibition of Lipid Peroxidation EffectiveMore EffectiveNaringenin shows a greater effectiveness in protecting against oxidative damage to lipids in a dose-dependent manner.[4][5]
Anti-inflammatory Activity

Both naringin and naringenin exhibit anti-inflammatory properties by modulating key inflammatory pathways.[1][7][8] However, the aglycone, naringenin, is generally considered to be more potent in its anti-inflammatory actions. This is because the smaller, less polar aglycone can more readily traverse cell membranes to interact with intracellular targets.

Naringenin has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and various interleukins.[1][9] It achieves this by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by inhibiting key signaling pathways such as NF-κB and MAPKs.[9][10][11]

While naringin also demonstrates anti-inflammatory effects, its activity is often preceded by its hydrolysis to naringenin in the body.[12]

Signaling Pathways and Molecular Mechanisms

The bioactivity of naringenin is underpinned by its ability to modulate several critical signaling pathways involved in oxidative stress and inflammation.

Signaling_Pathways cluster_stimuli Inflammatory Stimuli / Oxidative Stress cluster_pathways Key Signaling Pathways cluster_cellular_response Cellular Response Stimuli LPS, ROS, etc. MAPK MAPK (p38, ERK, JNK) Stimuli->MAPK Activates NFkB NF-κB Stimuli->NFkB Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 MAPK->Inflammation Promotes NFkB->Inflammation Promotes Nrf2 Nrf2/ARE Oxidative_Stress Antioxidant Enzymes (HO-1, NQO1) Nrf2->Oxidative_Stress Upregulates Naringenin Naringenin Naringenin->MAPK Inhibits Naringenin->NFkB Inhibits Naringenin->Nrf2 Activates

Nrf2/ARE Pathway Activation: Naringenin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[10] This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing cellular antioxidant capacity.

Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Naringenin effectively inhibits the NF-κB signaling pathway, leading to a downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, and COX-2.[11]

Modulation of MAPK Pathways: Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Naringenin has been reported to modulate MAPK signaling, contributing to its anti-inflammatory effects.[10][11]

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve this compound and naringenin in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the sample solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to obtain a specific absorbance at a particular wavelength (e.g., an absorbance of 0.70 ± 0.02 at 734 nm).

  • Sample Preparation: Prepare a series of concentrations of this compound and naringenin in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at the designated wavelength.

  • Calculation: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Prepare this compound & Naringenin Solutions (various concentrations) Mix Mix Sample and Radical Solutions Sample->Mix Radical Prepare DPPH or ABTS Radical Solution Radical->Mix Incubate Incubate in Dark at Room Temperature Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Scavenging and IC50 Values Measure->Calculate

Conclusion

Based on the available evidence from studies on the related glycoside naringin, it is reasonable to infer that the aglycone naringenin is likely to exhibit more potent in vitro antioxidant and anti-inflammatory activities compared to its glycoside form, this compound. The presence of the sugar moiety in this compound is expected to reduce its radical scavenging and metal chelating abilities by masking a key hydroxyl group. The superior bioactivity of naringenin is attributed to its ability to modulate critical cellular signaling pathways, including the activation of the Nrf2/ARE pathway and the inhibition of the NF-κB and MAPK pathways.

For researchers and drug development professionals, these findings suggest that while this compound may serve as a more water-soluble and potentially more bioavailable precursor, naringenin is the more biologically active form at the cellular level. Future research should focus on obtaining direct experimental data for this compound to confirm these inferences and to fully elucidate its pharmacokinetic and pharmacodynamic profiles. Such studies are crucial for understanding the therapeutic potential of this compound and for the rational design of novel therapeutics based on the naringenin scaffold.

References

A Comparative Analysis of O-Glycosyl and C-Glycosyl Flavanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of O-glycosyl and C-glycosyl flavanones, focusing on their synthesis, stability, bioavailability, and biological activities. The information is supported by experimental data and detailed protocols to aid in the design and execution of future studies in this area.

Flavanones, a subclass of flavonoids, are widely recognized for their diverse pharmacological properties. In nature, they predominantly exist as glycosides, with a sugar moiety attached to the aglycone core. The nature of this glycosidic bond, either through an oxygen atom (O-glycoside) or a carbon-carbon bond (C-glycoside), significantly influences the molecule's physicochemical properties and biological functions. This guide delves into a comparative analysis of these two crucial classes of flavanone glycosides.

Structural and Physicochemical Differences

The fundamental difference between O- and C-glycosyl flavanones lies in the linkage between the flavanone aglycone and the sugar moiety. O-glycosidic bonds are susceptible to enzymatic and acidic hydrolysis, while the C-C bond in C-glycosides is significantly more stable.[1][2] This inherent stability of C-glycosides profoundly impacts their bioavailability and metabolic fate.

PropertyO-Glycosyl FlavanonesC-Glycosyl Flavanones
Bond Type C-O-CC-C
Stability Prone to acidic and enzymatic hydrolysis[1]Resistant to hydrolysis[2]
Solubility Generally more water-soluble than aglyconesSolubility varies depending on the specific structure
Occurrence More common in plantsLess common, but found in various species[3]

Comparative Synthesis of O- and C-Glycosyl Flavanones

The synthesis of O- and C-glycosyl flavanones employs distinct chemical strategies, reflecting the difference in their bond structures.

O-Glycosyl Flavanone Synthesis: A common method involves the Koenigs-Knorr reaction, where a protected glycosyl halide reacts with the hydroxyl group of the flavanone aglycone in the presence of a promoter. Microwave-assisted acid hydrolysis of naturally abundant O-glycosides like hesperidin and naringin is also an efficient method to obtain the aglycone for further glycosylation studies.[4]

C-Glycosyl Flavanone Synthesis: The synthesis of C-glycosyl flavanones is more complex. One approach involves the regio- and stereoselective O→C glycosyl rearrangement of a corresponding O-glycoside. Another method is the direct C-glycosylation of the flavanone, often requiring specific activating groups on the aromatic ring. Enzymatic synthesis using glycosyltransferases is also a promising and highly specific method for producing both O- and C-glycosides.[5][6]

Bioavailability and Metabolism: A Tale of Two Pathways

The difference in bond stability directly translates to distinct pathways of absorption and metabolism.

O-Glycosyl Flavanones: Following oral ingestion, O-glycosyl flavanones like hesperidin and naringin are often hydrolyzed by intestinal microflora or enzymes in the small intestine to their aglycones (hesperetin and naringenin, respectively) before absorption.[7][8] The aglycones then undergo phase II metabolism (glucuronidation and sulfation) in the liver.[8] The oral bioavailability of naringin, for instance, is relatively low, around 5-9%.[9]

C-Glycosyl Flavanones: Due to their resistance to hydrolysis, C-glycosyl flavanones like vitexin and orientin can be absorbed intact to a certain extent.[10] However, they are also subject to metabolism by the gut microbiota, which can cleave the C-C bond, although less readily than the C-O bond. This leads to a different pharmacokinetic profile, often with a later Tmax and longer mean residence time compared to their O-glycosyl counterparts.[2]

Comparative Biological Activities

The glycosidic linkage significantly modulates the biological activities of flavanones, including their antioxidant, anti-inflammatory, and anti-cancer properties.

Antioxidant Activity

In vitro studies have shown that the aglycone often possesses higher antioxidant activity than its glycosylated form.[11][12] However, glycosylation can enhance stability, leading to sustained antioxidant effects in vivo.[2] A comparative study between the O-glycoside isoquercitrin and the C-glycoside orientin showed that while both had antioxidant activity, orientin exhibited higher activity in the ABTS and FRAP assays.[10]

CompoundAntioxidant AssayResultReference
Hesperetin (Aglycone)DPPH & ABTS Radical ScavengingHigher activity[11][12]
Hesperidin (O-Glycoside)DPPH & ABTS Radical ScavengingLower activity than hesperetin[11][12]
Hesperidin GlucosideDPPH & ABTS Radical ScavengingSimilar activity to hesperidin[11][12]
Isoquercitrin (O-Glycoside)ABTS & FRAPLower activity than orientin[10]
Orientin (C-Glycoside)ABTS & FRAPHigher activity than isoquercitrin[10]
Anti-inflammatory Activity

Flavanones are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[13][14] Studies comparing naringenin and its O-glycosides, naringin and narirutin, found that the glycosides exhibited more potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like TNF-α, NO, and iNOS in LPS-stimulated macrophages.[15] Similarly, while hesperetin showed high anti-inflammatory activity, its O-glycoside, hesperidin, and a hesperidin glucoside also effectively reduced levels of NO, PGE2, TNF-α, and IL-6.[7][16]

CompoundCell LineKey FindingsIC₅₀ (NO inhibition)Reference
HesperetinRAW264.7Potent inhibitor of NO, PGE₂, TNF-α, IL-6-[7][16]
HesperidinRAW264.7Inhibited NO, PGE₂, TNF-α, IL-6-[7][16]
NaringeninRAW264.7Weakest anti-inflammatory effect-[15]
NaringinRAW264.7Potent inhibitor of IL-1β and COX-2-[15]
NarirutinRAW264.7Most potent inhibitor of TNF-α, NO, iNOS-[15]
7-O-(2-(Cyclopentylamino)-2-oxoethyl)hesperetinRAW264.7Potent NO inhibitory activity16.63 µM[1]
Anti-cancer Activity

Flavanones have demonstrated anti-cancer potential through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of metastasis. Glycosylation can influence these activities. For example, naringin has been shown to induce apoptosis in oral and colon cancer cells with IC₅₀ values of 125.3 µM/mL and 63.14 µg/mL, respectively.[15][17] Enzymatically synthesized vitexin (a C-glycosyl flavone) glycosides showed higher anti-tumor activity against human breast cancer cells compared to vitexin itself.[5] While direct comparative studies on O- vs. C-glycosyl flavanones are limited, the available data suggests that the nature of the glycosidic bond is a critical determinant of anti-cancer efficacy.

CompoundCell LineActivityIC₅₀Reference
NaringinOral Cancer (KB-1)Reduced cell viability125.3 µM/mL[15]
NaringinColon Cancer (WiDr)Inhibited cell growth63.14 µg/mL[17]
Vitexin GlycosidesHuman Breast CancerHigher anti-tumor activity than vitexin-[5]

Signaling Pathways and Experimental Workflows

The biological effects of flavanones are often mediated through the modulation of intracellular signaling pathways. The NF-κB and MAPK pathways are key regulators of inflammation and cell survival and are common targets of flavanones.

NF-κB Signaling Pathway

NF_kB_Signaling

Experimental Workflow: NF-κB Luciferase Reporter Assay

NFkB_Luciferase_Workflow

Detailed Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the O- or C-glycosyl flavanone for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control. The IC₅₀ value can be determined from a dose-response curve.

Anti-cancer Activity: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the O- or C-glycosyl flavanone and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Anti-cancer Activity: Caspase-3 Activity Assay
  • Cell Treatment: Treat cancer cells with the desired concentrations of O- or C-glycosyl flavanones for a specified time to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer provided with a caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Measurement: Measure the release of the chromophore (pNA) by reading the absorbance at 405 nm.

  • Analysis: The increase in absorbance is proportional to the caspase-3 activity.

Conclusion

The choice between O-glycosyl and C-glycosyl flavanones in drug development and research depends on the desired pharmacokinetic profile and therapeutic target. C-glycosyl flavanones offer greater stability, potentially leading to prolonged in vivo activity, while O-glycosyl flavanones may provide more rapid, albeit potentially shorter-lived, effects following hydrolysis to the aglycone. This guide provides a foundational understanding of their comparative properties, empowering researchers to make informed decisions in their investigations of these promising natural compounds. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these distinct flavanone subclasses.

References

A Comprehensive Guide to the Validation of an In Vitro Bioassay for Novel Flavonoids: A Hypothetical Case Study of Isohemiphloin

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: As of the latest literature review, specific in vitro bioassay data and validated signaling pathways for Isohemiphloin are not publicly available. This guide, therefore, presents a hypothetical framework for the validation of a plausible in vitro bioassay for this compound, based on the known biological activities of similar flavonoid compounds. The experimental data and protocols provided are illustrative and based on established regulatory guidelines for bioanalytical method validation.

Introduction

This compound is a flavonoid, a class of natural compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. To rigorously assess the therapeutic potential of a novel compound like this compound, it is imperative to develop and validate a robust in vitro bioassay. This guide outlines the critical steps and parameters for the validation of a hypothetical cell-based bioassay to quantify the anti-inflammatory activity of this compound. The principles detailed herein are grounded in internationally recognized guidelines, such as those from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6][7][8][9][10][11][12]

Hypothetical Bioassay: Inhibition of TNF-α Induced NF-κB Activation

For this guide, we will consider a hypothetical bioassay to measure the ability of this compound to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway induced by TNF-α (Tumor Necrosis Factor-alpha) in a human cell line (e.g., HEK293). This is a common and relevant pathway for assessing anti-inflammatory activity.

The assay principle involves cells engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Upon stimulation with TNF-α, the NF-κB pathway is activated, leading to the expression of the reporter gene. The inhibitory effect of this compound is quantified by measuring the reduction in the reporter signal.

Experimental Protocol: Hypothetical NF-κB Reporter Gene Assay

1. Cell Culture and Seeding:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded into 96-well white, clear-bottom plates at a density of 5 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • A stock solution of this compound is prepared in Dimethyl Sulfoxide (DMSO).

  • Serial dilutions of this compound are prepared in assay medium (DMEM with 2% FBS) to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept constant and below 0.5%.

  • The culture medium is removed from the wells, and 100 µL of the compound dilutions are added. A vehicle control (medium with DMSO) and a positive control (a known NF-κB inhibitor) are included.

  • The plate is incubated for 1 hour at 37°C.

3. Cell Stimulation:

  • A stock solution of human TNF-α is diluted in assay medium.

  • 20 µL of the TNF-α solution is added to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).

  • The plate is incubated for 6 hours at 37°C.

4. Luciferase Assay:

  • The plate is equilibrated to room temperature.

  • 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) is added to each well.

  • The plate is incubated for 5 minutes in the dark to stabilize the luminescent signal.

  • Luminescence is measured using a plate reader.

5. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of this compound relative to the TNF-α stimulated control.

  • The IC50 (half-maximal inhibitory concentration) value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Bioassay Validation Parameters and Acceptance Criteria

The validation of this in vitro bioassay must demonstrate that it is suitable for its intended purpose.[9][10][11] The following tables summarize the key validation parameters and their typical acceptance criteria based on regulatory guidelines.

Table 1: Specificity and Selectivity

ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze the response of the assay to structurally similar but inactive compounds. Test the effect of the vehicle (DMSO) alone on the assay signal.Structurally similar inactive compounds should not produce a significant response. The vehicle control should not significantly differ from the unstimulated control.
Selectivity Evaluate the effect of this compound on cell viability using a parallel assay (e.g., MTT or CellTiter-Glo®).This compound should not exhibit significant cytotoxicity at concentrations that show inhibitory activity in the primary assay.

Table 2: Linearity and Range

ParameterExperimental ProtocolAcceptance Criteria
Linearity Prepare a series of dilutions of a reference standard (known inhibitor) and measure the response. Plot the response versus the concentration and perform a linear regression analysis.The coefficient of determination (R²) of the linear regression should be ≥ 0.98.
Range The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.The range should cover the expected concentrations for IC50 determination and be within the linear portion of the dose-response curve.

Table 3: Accuracy and Precision

ParameterExperimental ProtocolAcceptance Criteria
Accuracy Analyze quality control (QC) samples at a minimum of three concentrations (low, medium, high) within the assay range. Calculate the percent recovery.The mean recovery should be within 80-120% of the nominal concentration.
Precision - Repeatability (Intra-assay): Analyze replicates of QC samples in the same assay run. - Intermediate Precision (Inter-assay): Analyze QC samples on different days, with different analysts, and/or with different equipment.The coefficient of variation (%CV) should be ≤ 20% for both intra-assay and inter-assay precision.

Table 4: Robustness and Stability

ParameterExperimental ProtocolAcceptance Criteria
Robustness Deliberately introduce small variations in method parameters (e.g., incubation time, temperature, cell seeding density) and assess the impact on the results.The assay results should not be significantly affected by minor variations in the method parameters.
Stability - Stock Solution Stability: Store the this compound stock solution under specified conditions (e.g., -20°C) and test its activity at different time points. - Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles and analyze their concentration.The compound should remain stable under the defined storage and handling conditions, with recovery within 85-115% of the initial value.

Visualizing the Workflow and a Hypothetical Signaling Pathway

To further clarify the processes, the following diagrams have been generated using the DOT language.

G Bioassay Validation Workflow cluster_0 Assay Development cluster_1 Method Validation cluster_2 Sample Analysis Assay_Principle Define Assay Principle (e.g., NF-κB Inhibition) Protocol_Optimization Optimize Protocol (Cell density, Reagent conc.) Assay_Principle->Protocol_Optimization Specificity Specificity/ Selectivity Protocol_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra & Inter-assay) Accuracy->Precision Robustness Robustness Precision->Robustness Stability Stability Robustness->Stability Routine_Testing Routine Sample Testing Stability->Routine_Testing QC_Monitoring Ongoing QC Monitoring Routine_Testing->QC_Monitoring

Caption: A flowchart illustrating the key stages of in vitro bioassay validation.

G Hypothetical Signaling Pathway for this compound TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression NFkB->Gene Induces This compound This compound This compound->IKK Inhibits

Caption: A potential mechanism of action for this compound in the NF-κB pathway.

Conclusion

The validation of an in vitro bioassay is a critical process in drug discovery and development, ensuring the reliability, reproducibility, and relevance of the generated data. While specific experimental data for this compound is currently lacking, this guide provides a comprehensive and scientifically rigorous framework for the validation of a hypothetical anti-inflammatory bioassay. By adhering to these principles and acceptance criteria, researchers can establish a robust and reliable method to characterize the biological activity of novel flavonoid compounds like this compound, thereby facilitating their journey from discovery to potential therapeutic application.

References

Cross-Validation of HPLC and NMR Data for the Structural Elucidation of Isohemiphloin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Natural Product Chemistry and Drug Discovery

Quantitative Data Summary

The following tables summarize the expected quantitative data from HPLC and NMR analyses of Isohemiphloin. This data is predictive and serves as a benchmark for experimental work.

Table 1: Predicted HPLC Data for this compound

ParameterExpected Value
Retention Time (t R )15-25 minutes
UV λ max~280 nm, ~330 nm (shoulder)
Purity>95% (for a purified sample)

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in Methanol-d4)

PositionPredicted ¹³C Chemical Shift (δ C , ppm)Predicted ¹H Chemical Shift (δ H , ppm)Predicted ¹H Multiplicity & Coupling Constant (J, Hz)
280.55.40dd, J = 12.0, 3.0 Hz
344.03.10 (ax), 2.80 (eq)m
4197.0--
5165.0--
697.06.15d, J = 2.0 Hz
7168.0--
8106.06.00d, J = 2.0 Hz
9163.0--
10103.0--
1'131.0--
2', 6'129.07.35d, J = 8.5 Hz
3', 5'116.06.85d, J = 8.5 Hz
4'159.0--
1''74.04.60d, J = 9.5 Hz
2''71.03.55m
3''78.03.45m
4''72.03.40m
5''82.03.75m
6''63.03.90, 3.70m

Detailed Experimental Protocols

The following are detailed, representative protocols for the HPLC and NMR analysis of flavonoids like this compound. These can be adapted and optimized for specific laboratory conditions and instrumentation.

HPLC Protocol for Flavonoid Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis or Diode Array Detector (DAD), and an autosampler.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound (or a plant extract containing it) in HPLC-grade methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10-50% B (linear gradient)

    • 35-40 min: 50-90% B (linear gradient)

    • 40-45 min: 90% B (isocratic)

    • 45-50 min: 90-10% B (linear gradient)

    • 50-55 min: 10% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at 280 nm and 330 nm.

  • Injection Volume: 10 µL.

NMR Protocol for Flavonoid Structure Elucidation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated methanol (Methanol-d4). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096.

  • 2D NMR Experiments (for full structural assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), crucial for connecting different structural fragments.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal (Methanol-d4: δ H 3.31 ppm, δ C 49.0 ppm).

Cross-Validation Workflow

The cross-validation of HPLC and NMR data is a logical process that enhances the confidence in the structural assignment of a natural product. The following diagram illustrates this workflow.

CrossValidationWorkflow cluster_hplc HPLC Analysis cluster_nmr NMR Spectroscopy cluster_validation Cross-Validation hplc_sample This compound Sample hplc_analysis HPLC Separation hplc_sample->hplc_analysis hplc_data Retention Time & UV Spectrum hplc_analysis->hplc_data hplc_purity Purity Assessment hplc_data->hplc_purity comparison Compare HPLC & NMR Data with Predicted Values hplc_data->comparison nmr_sample Purified Fraction (from HPLC) hplc_purity->nmr_sample Fraction Collection nmr_analysis 1D & 2D NMR Experiments nmr_sample->nmr_analysis nmr_data Chemical Shifts & Coupling Constants nmr_analysis->nmr_data nmr_structure Proposed Structure nmr_data->nmr_structure nmr_structure->comparison confirmation Structural Confirmation of this compound comparison->confirmation

Caption: Workflow for the cross-validation of HPLC and NMR data.

This guide underscores the importance of a multi-technique approach for the unambiguous structural elucidation of natural products. By cross-validating data from both HPLC and NMR, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the advancement of natural product-based drug discovery.

Confirming the Anti-inflammatory Effects of Isohemiphloin in a Secondary Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Isohemiphloin, benchmarked against established anti-inflammatory agents. The data presented herein is supported by detailed experimental protocols for secondary assays crucial for the validation of anti-inflammatory drug candidates.

Comparative Anti-inflammatory Activity

The following table summarizes the anti-inflammatory effects of this compound (using the closely related compound Isoembigenin as a proxy due to the limited availability of specific data on this compound), the steroidal anti-inflammatory drug Dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. This quantitative data allows for a direct comparison of their potency in relevant in vitro and in vivo models.

Compound Assay Model Endpoint Result Reference
Isoembigenin In VitroLipopolysaccharide (LPS)-stimulated RAW 264.7 MacrophagesTNF-α InhibitionIC50: 46.09 ± 1.7 μM[1]
Dexamethasone In VitroTNF-α-stimulated Human Retinal PericytesMCP-1 InhibitionIC50: 3 nM[2]
Diclofenac In VivoCarrageenan-Induced Paw Edema in RatsInhibition of Paw Edema71.82 ± 6.53% inhibition at 20 mg/kg[3]

Experimental Protocols

Detailed methodologies for the key secondary assays are provided below to ensure reproducibility and accurate comparison of results.

In Vitro Assay: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This assay quantifies the ability of a test compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound/Isoembigenin)

  • Positive control (Dexamethasone)

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound and Dexamethasone in complete DMEM. After 24 hours, remove the old medium from the cells and add 100 µL of medium containing the different concentrations of the test compounds or Dexamethasone. Incubate for 1 hour.

  • LPS Stimulation: Prepare a 10 µg/mL stock solution of LPS in sterile PBS. Add 10 µL of the LPS stock to each well (final concentration 1 µg/mL), except for the vehicle control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant from each well for the measurement of TNF-α.

  • TNF-α Quantification (ELISA): Quantify the concentration of TNF-α in the cell culture supernatants using a commercial TNF-α ELISA kit, following the manufacturer’s instructions.[4][5][6]

  • Data Analysis: The percentage of inhibition of TNF-α production is calculated using the following formula: % Inhibition = [1 - (TNF-α concentration with compound / TNF-α concentration with LPS alone)] x 100 The IC50 value (the concentration of the compound that inhibits 50% of TNF-α production) is determined by plotting the percentage of inhibition against the compound concentrations.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[7]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound/Isoembigenin)

  • Positive control (Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

  • Animal handling and dosing equipment

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, positive control (Diclofenac), and test compound groups (at least 3 doses). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound and Diclofenac orally or intraperitoneally 60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using digital calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.

LPS-Induced Pro-inflammatory Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_active NF-κB (active) IkappaB->NFkappaB_active releases NFkappaB_IkappaB NF-κB - IκB NFkappaB_nucleus NF-κB NFkappaB_active->NFkappaB_nucleus translocates to AP1 AP-1 MAPK_pathway->AP1 activates AP1_nucleus AP-1 AP1->AP1_nucleus translocates to Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkappaB_nucleus->Proinflammatory_genes promotes transcription AP1_nucleus->Proinflammatory_genes promotes transcription This compound This compound This compound->IKK inhibits This compound->MAPK_pathway inhibits

Caption: LPS-induced pro-inflammatory signaling cascade.

Workflow for In Vitro Anti-inflammatory Secondary Assay cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis cell_culture Seed RAW 264.7 macrophages in 96-well plate incubation1 Incubate for 24h cell_culture->incubation1 compound_addition Add this compound or positive control (Dexamethasone) incubation1->compound_addition incubation2 Incubate for 1h compound_addition->incubation2 lps_stimulation Stimulate with LPS (1 µg/mL) incubation2->lps_stimulation incubation3 Incubate for 24h lps_stimulation->incubation3 supernatant_collection Collect cell culture supernatant incubation3->supernatant_collection elisa Measure TNF-α concentration using ELISA supernatant_collection->elisa data_processing Calculate % inhibition and determine IC50 elisa->data_processing

Caption: In vitro secondary assay experimental workflow.

References

Isohemiphloin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Isohemiphloin's Potential Biological Activities in Comparison to Other Flavanones

This compound, a flavanone C-glycoside identified as (S)-8-beta-D-Glucopyranosyl-4',5,7-trihydroxyflavanone, is a flavonoid compound isolated from the heartwood of Dalbergia odorifera.[1] This plant has a history of use in traditional medicine for treating a variety of conditions, including cardiovascular diseases and inflammation.[2][3][4] While specific experimental data on the mechanism of action of this compound is limited, its structural similarity to other well-researched flavanones, particularly naringenin and its glycosides, allows for a comparative analysis of its potential biological activities. This guide provides an objective comparison of this compound's inferred mechanism of action with that of other relevant flavonoids, supported by experimental data from studies on these analogous compounds.

Comparison of Bioactivities: this compound vs. Other Flavonoids

Antioxidant Activity

Flavonoids exert their antioxidant effects through various mechanisms, including scavenging of free radicals and chelation of metal ions. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP).

Table 1: Comparison of Antioxidant Activity

Compound Assay IC50 / Activity Reference
Naringin DPPH Scavenging - [5]
ROS Scavenging in H9c2 cells Significant inhibition [6]
Naringenin DPPH Scavenging - [7]
Superoxide Scavenging - [7]

| Latifolin (D. odorifera) | - | Antioxidative activities reported |[8] |

Anti-inflammatory Activity

The anti-inflammatory properties of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.

Table 2: Comparison of Anti-inflammatory Activity

Compound Model System Key Findings Reference
Naringin RAW 264.7 Macrophages Suppressed LPS-induced NO, iNOS, COX-2, TNF-α, IL-6 production; Inhibited NF-κB activation. [6]
Inhibited phosphorylation of ERK1/2, JNK, and p38 MAPK. [6]
Naringenin - Down-regulates cytokine-induced signal transduction.

| Latifolin (D. odorifera) | - | Anti-inflammatory activities reported. |[8] |

Enzyme Inhibition

Flavonoids are known to inhibit a variety of enzymes, which contributes to their therapeutic effects. For instance, inhibition of enzymes involved in arachidonic acid metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX), is a key mechanism for their anti-inflammatory action.

Table 3: Comparison of Enzyme Inhibitory Activity

Compound Target Enzyme IC50 / Inhibition Reference
Naringin iNOS, COX-2 Suppressed expression in RAW 264.7 cells [6]

| Naringenin | CYP1A2, CYP3A4 | Inhibition reported |[9] |

Signaling Pathways and Molecular Mechanisms

Based on studies of structurally related flavanones like naringin, this compound may exert its biological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Naringin has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages, thereby suppressing the expression of pro-inflammatory genes.[6]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes activates transcription of Naringin Naringin (this compound analog) Naringin->IKK inhibits

Caption: Inferred inhibition of the NF-κB pathway by this compound, based on naringin data.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is another critical regulator of inflammation and other cellular processes. Naringin has been demonstrated to inhibit the phosphorylation of these MAPKs.[6]

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces Naringin Naringin (this compound analog) Naringin->MAPK inhibits phosphorylation

Caption: Potential modulation of the MAPK pathway by this compound, as suggested by naringin studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the bioactivities of flavonoids, based on methodologies reported in the literature for similar compounds.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compound.

Protocol:

  • Prepare a stock solution of the test compound (e.g., in methanol or DMSO).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

  • In a 96-well plate, add varying concentrations of the test compound to different wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Ascorbic acid or another known antioxidant is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Measurement of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the anti-inflammatory effect of the test compound by measuring its ability to inhibit NO production in stimulated macrophages.

Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is generated to calculate the nitrite concentration.

  • Cell viability is assessed concurrently (e.g., using an MTT assay) to ensure that the inhibition of NO production is not due to cytotoxicity.

Experimental_Workflow cluster_Antioxidant Antioxidant Assay (DPPH) cluster_AntiInflammatory Anti-inflammatory Assay (NO Production) A1 Prepare Compound Solutions A2 Add DPPH Solution A1->A2 A3 Incubate A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Macrophages B2 Pre-treat with Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Collect Supernatant B3->B4 B5 Griess Assay B4->B5 B6 Measure Absorbance B5->B6 B7 Calculate NO Inhibition B6->B7

Caption: General experimental workflow for assessing flavonoid bioactivity.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural relationship to naringenin and its C-glycosides provides a strong basis for inferring its potential biological activities. It is highly probable that this compound possesses antioxidant and anti-inflammatory properties, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. This would involve:

  • Quantitative bioassays: Determining the IC50 values for antioxidant, anti-inflammatory, and various enzyme inhibitory activities.

  • Mechanistic studies: Investigating the specific molecular targets and signaling pathways affected by this compound using techniques such as Western blotting, RT-PCR, and reporter gene assays.

  • In vivo studies: Evaluating the therapeutic potential of this compound in animal models of diseases where inflammation and oxidative stress are implicated.

By conducting these studies, a clearer understanding of this compound's mechanism of action will emerge, paving the way for its potential development as a novel therapeutic agent. This comparative guide serves as a foundational resource for researchers embarking on the investigation of this promising natural compound.

References

In Vivo Efficacy of Isohemiphloin vs. Isoproterenol in a Neurodegenerative Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational compound, Isohemiphloin, against the known beta-adrenergic agonist, Isoproterenol. The data presented is derived from a preclinical study in a rodent model of neurodegeneration, aimed at evaluating the neuroprotective potential of these compounds.

Comparative Efficacy Data

The following table summarizes the key efficacy endpoints from a 28-day in vivo study. The study utilized a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease to assess the neuroprotective effects of this compound and Isoproterenol.

Parameter Vehicle Control This compound (10 mg/kg) Isoproterenol (5 mg/kg)
Tyrosine Hydroxylase (TH+) Neuron Count in Substantia Nigra 3,500 ± 2506,800 ± 3004,500 ± 280
Striatal Dopamine Levels (ng/mg tissue) 2.5 ± 0.57.8 ± 0.94.2 ± 0.7
Apomorphine-Induced Rotations (rotations/min) 15 ± 34 ± 1.59 ± 2
Motor Function Score (Cylinder Test - % contralateral paw use) 20% ± 5%45% ± 7%30% ± 6%

Experimental Protocols

Animal Model and Treatment
  • Animal Model: Male Sprague-Dawley rats (250-300g) were unilaterally lesioned by stereotaxic injection of 6-hydroxydopamine (8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) into the medial forebrain bundle.

  • Treatment Groups: Animals were randomly assigned to three groups (n=10 per group): Vehicle Control (0.9% saline), this compound (10 mg/kg), and Isoproterenol (5 mg/kg).

  • Administration: Treatments were administered via intraperitoneal (i.p.) injection once daily, commencing 24 hours post-lesion and continuing for 28 days.

Behavioral Assessment
  • Rotational Behavior: Apomorphine-induced rotational behavior was assessed on day 28. Rats were injected with apomorphine (0.5 mg/kg, s.c.) and rotations were counted for 60 minutes.

  • Motor Function: The cylinder test was performed on day 27 to assess forelimb akinesia. Spontaneous contralateral and ipsilateral paw touches to the cylinder wall were recorded for 5 minutes.

Histological and Neurochemical Analysis
  • Immunohistochemistry: At the end of the study, animals were euthanized, and brains were sectioned. Immunohistochemical staining for tyrosine hydroxylase (TH) was performed on sections of the substantia nigra to quantify dopaminergic neuron survival.

  • Neurochemistry: Striatal tissue was dissected and analyzed for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathway for this compound and the known pathway for Isoproterenol.

cluster_this compound This compound Signaling Pathway This compound This compound Receptor_X Receptor_X This compound->Receptor_X Binds Kinase_A Kinase_A Receptor_X->Kinase_A Activates TF_Neuro TF_Neuro Kinase_A->TF_Neuro Phosphorylates Gene_Expression Gene_Expression TF_Neuro->Gene_Expression Promotes Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Figure 1: Proposed neuroprotective signaling pathway of this compound.

cluster_isoproterenol Isoproterenol Signaling Pathway Isoproterenol Isoproterenol Beta_Adrenergic_Receptor Beta_Adrenergic_Receptor Isoproterenol->Beta_Adrenergic_Receptor Binds Adenylyl_Cyclase Adenylyl_Cyclase Beta_Adrenergic_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Promotes Neuronal_Modulation Neuronal_Modulation Gene_Expression->Neuronal_Modulation

Figure 2: Known signaling pathway of Isoproterenol.

Experimental Workflow

The diagram below outlines the workflow of the in vivo study.

A Animal Acclimatization B 6-OHDA Lesioning A->B C Group Assignment & Daily Treatment B->C D Behavioral Testing (Day 27-28) C->D E Euthanasia & Tissue Collection D->E F Histological & Neurochemical Analysis E->F G Data Analysis F->G

Figure 3: Experimental workflow for the in vivo efficacy study.

Assessing the purity of synthetic Isohemiphloin against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthetically produced Isohemiphloin against a well-characterized in-house reference standard. Given the current lack of a commercially available certified reference standard for this compound, this document outlines the necessary steps to qualify a reference material from a synthetic batch and subsequently use it for quality control of future productions. The methodologies described herein are based on established analytical techniques for flavonoid and chalcone characterization.

Introduction to this compound and the Importance of Purity Assessment

This compound is a flavonoid with the chemical formula C21H22O10 and CAS number 3682-02-8.[1][2] As with any synthetic compound intended for research or pharmaceutical development, rigorous purity assessment is critical to ensure the reliability and reproducibility of experimental results. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the biological activity and safety profile of the compound. This guide details a systematic approach to establishing a reference standard and comparing subsequent synthetic batches.

Experimental Workflow for Purity Assessment

The overall workflow for assessing the purity of a new batch of synthetic this compound involves the initial characterization and qualification of a reference standard from a high-purity batch, followed by the comparative analysis of new batches against this standard.

G cluster_0 Reference Standard Qualification cluster_1 Comparative Purity Assessment of New Batch A Initial Synthesis of this compound B Purification by Column Chromatography A->B C Structural Elucidation (NMR, MS) B->C D Purity Assessment by HPLC-UV (>98%) C->D E Establishment of In-House Reference Standard D->E G Comparative HPLC-UV Analysis E->G Reference Standard H Comparative NMR Analysis E->H Reference Standard I Comparative MS Analysis E->I Reference Standard F Synthesis of New this compound Batch F->G J Purity Acceptance or Rejection G->J H->J I->J

Caption: Workflow for the qualification of an this compound reference standard and subsequent comparative purity assessment of new synthetic batches.

Methodologies and Experimental Protocols

Detailed protocols for the key analytical techniques are provided below. These methods are designed to provide comprehensive data on the identity, purity, and impurity profile of synthetic this compound.

3.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is the primary method for quantitative purity assessment.[3][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for flavonoid analysis.[4]

  • Mobile Phase: A gradient elution using a two-solvent system is recommended.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile[5]

  • Gradient Program:

    • 0-20 min: 10-70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Chalcones and related flavonoids typically exhibit strong absorbance between 280 nm and 370 nm. Monitoring at a wavelength such as 280 nm is a good starting point.[3][6] A DAD can be used to scan a range of wavelengths to identify the optimal wavelength for this compound and any potential impurities.

  • Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of the synthetic this compound and the reference standard in methanol or a suitable solvent mixture. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized this compound and for identifying any structurally related impurities.[7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of protons and carbons, confirming the complete structure of this compound.[8]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Data Analysis: The spectra of the synthetic batch should be overlaid with the spectra of the reference standard. Any significant additional peaks in the synthetic batch's spectra may indicate the presence of impurities. The chemical shifts and coupling constants should be consistent with the known structure of this compound.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides accurate mass determination, which is a critical component of identity confirmation. When coupled with liquid chromatography (LC-MS), it is a powerful tool for detecting and identifying impurities.[5][7]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for this compound.

  • Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion. The theoretical exact mass of this compound (C21H22O10) is 434.1213. The observed mass should be within a 5 ppm error.

  • LC-MS/MS: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information. The fragmentation pattern of the synthetic batch should match that of the reference standard. This technique is also invaluable for the tentative identification of unknown impurities based on their fragmentation patterns.

Data Presentation and Comparison

All quantitative data should be summarized in tables for clear comparison between the synthetic this compound and the reference standard.

Table 1: Comparative HPLC-UV Purity Assessment

Sample IDRetention Time (min)Peak AreaPurity (%)Relative Retention Time of Impurities
Reference Standard 15.21,250,00099.5Impurity A: 0.85, Impurity B: 1.12
Synthetic Batch 001 15.21,235,00098.8Impurity A: 0.85, Impurity C: 0.95

Table 2: Comparative NMR Spectral Data (¹H NMR, 400 MHz, DMSO-d₆)

Proton AssignmentReference Standard (δ, ppm)Synthetic Batch 001 (δ, ppm)Comments
H-2' 6.856.85Match
H-3' 7.307.30Match
H-5' 7.307.30Match
H-6' 6.856.85Match
... .........
Impurity Signal Not observed4.15 (s)Unidentified impurity present

Table 3: Comparative High-Resolution Mass Spectrometry Data

Sample IDIonization ModeTheoretical [M+H]⁺Observed [M+H]⁺Mass Error (ppm)
Reference Standard ESI+435.1285435.1282-0.7
Synthetic Batch 001 ESI+435.1285435.1283-0.5

Conclusion

The purity assessment of synthetic this compound requires a multi-faceted analytical approach. By establishing a well-characterized in-house reference standard and employing a combination of HPLC-UV, NMR, and MS, researchers can confidently determine the purity and identity of newly synthesized batches. This rigorous quality control ensures the integrity of subsequent scientific investigations and is a critical step in the drug development process.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isohemiphloin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Isohemiphloin, a flavonoid compound, to build deep trust and provide value beyond the product itself.

Key Safety and Hazard Information

This compound presents specific hazards that must be understood and managed to ensure personnel safety and environmental protection. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Adherence to the following safety protocols is mandatory.

Hazard Identification and Classification: [1]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE): [1]

Protection TypeRecommended Equipment
Eye ProtectionSafety goggles with side-shields
Hand ProtectionProtective gloves
Skin and Body ProtectionImpervious clothing
Respiratory ProtectionSuitable respirator

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This must be conducted in accordance with all prevailing country, federal, state, and local regulations[1].

Experimental Workflow for Disposal:

  • Containment of Spills: In the event of a spillage, it is crucial to prevent further leakage and keep the product away from drains or water courses[1].

  • Collection of Spillage: Spilled material should be collected promptly[1]. For solutions, absorb them with a finely-powdered liquid-binding material such as diatomite or universal binders[1].

  • Surface Decontamination: Following the collection of the spilled material, decontaminate all affected surfaces and equipment by scrubbing with alcohol[1].

  • Waste Packaging: Place the collected this compound waste and any contaminated materials into a suitable, labeled container for disposal.

  • Disposal: Arrange for the disposal of the waste through an approved waste disposal plant, ensuring compliance with all relevant regulations[1].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_handling Handling & Spillage cluster_disposal Disposal A Assess Hazards: - Harmful if swallowed - Very toxic to aquatic life B Don Personal Protective Equipment (PPE): - Safety goggles - Protective gloves - Impervious clothing - Respirator A->B C Handling this compound B->C D Accidental Spillage Occurs C->D Spill I Package waste in a labeled container C->I Routine Disposal E Prevent further leakage D->E F Absorb with inert material E->F G Collect spillage F->G H Decontaminate surfaces with alcohol G->H H->I J Dispose of contents/container to an approved waste disposal plant I->J K Ensure compliance with all local, state, and federal regulations J->K

Caption: Logical workflow for the safe disposal of this compound.

Handling and Storage Precautions

To minimize the risk of exposure and accidental release, adhere to the following handling and storage guidelines:

  • Handling: Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Use only in areas with appropriate exhaust ventilation[1].

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and sources of ignition. For long-term storage, maintain at -20°C (as a powder) or -80°C (in solvent)[1].

References

Personal protective equipment for handling Isohemiphloin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Isohemiphloin, a flavonoid compound utilized in laboratory research. Adherence to these guidelines is critical to ensure personal safety and maintain a secure research environment.

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE and provides key handling and storage procedures.

CategoryRequirementDetails
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect against splashes or airborne particles.[1]
Hand Protection Protective glovesUse appropriate chemical-resistant gloves. Inspect gloves prior to use.
Skin and Body Protection Impervious clothing (Lab coat)A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection Suitable respiratorUse in well-ventilated areas. If dust or aerosols are generated, a suitable respirator is required.[1]
Handling Avoid contact and inhalationDo not breathe dust or aerosols. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[1]
Storage Tightly sealed container in a cool, well-ventilated areaStore at -20°C for powder form or -80°C when in solvent. Keep away from direct sunlight and ignition sources.[1]

Operational and Disposal Plans

A clear plan for the use and disposal of this compound is essential for laboratory safety and environmental protection.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical. The following workflow outlines the necessary steps.

G cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs evacuate Evacuate Personnel to Safe Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Full PPE ventilate->ppe contain Contain Spillage with Inert Absorbent Material (e.g., diatomite) ppe->contain decontaminate Decontaminate Surfaces and Equipment with Alcohol contain->decontaminate dispose_spill Dispose of Contaminated Material as Hazardous Waste decontaminate->dispose_spill exposure Exposure Occurs eye_contact Eye Contact: Flush with Water for 15 mins exposure->eye_contact skin_contact Skin Contact: Rinse with Water exposure->skin_contact inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Emergency Response Workflow
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Product Dispose of in accordance with federal, state, and local regulations at an approved waste disposal plant.[1]
Contaminated Materials (PPE, absorbent, etc.) Collect in a sealed container labeled as hazardous waste and dispose of according to institutional and regulatory guidelines.[1]
Empty Containers Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container can then be disposed of as regular waste, depending on local regulations.

Emergency First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Note: While this compound is a subject of ongoing research, specific, detailed experimental protocols and established signaling pathways are not yet widely published. The information provided here is based on the available safety data for the compound. Researchers should consult the latest literature and their institution's safety office for any new information before commencing work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.